molecular formula C8H10N2O2 B034494 2-Amino-4,6-dimethylnicotinic acid CAS No. 106837-89-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No.: B034494
CAS No.: 106837-89-2
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinic acid (CAS 106837-89-2) is a substituted nicotinic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is a valuable precursor for the synthesis of complex heterocyclic systems. Research indicates its primary application in the formation of pyrido[2,3-d]pyrimidine derivatives, a class of nitrogen-containing heterocycles with significant pharmacological potential . The compound undergoes reactions, such as upon boiling with triethyl orthoformate in acetic anhydride, to yield 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine structures . Furthermore, it can be converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines upon reaction with urea or ammonium thiocyanate, respectively . These fused heterocyclic scaffolds are of high interest in the development of new therapeutic agents and for studying biochemical interactions. The compound is offered for research purposes as a solid and should be stored in a cool, dark, and dry place. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Amino-4,6-dimethylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS 106837-89-2) is a substituted pyridine derivative of significant interest in the synthesis of complex heterocyclic systems, particularly as a precursor for pyrido[2,3-d]pyrimidines, which are scaffolds with considerable pharmacological potential.[1] This guide details a logical and efficient two-step synthetic approach, commencing with the formation of a key intermediate, 2-amino-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages:

  • Formation of the Pyridine Ring System: A multi-component reaction is employed to construct the 2-amino-4,6-dimethylpyridine-3-carbonitrile (nicotinonitrile) intermediate. This approach is favored for its efficiency, atom economy, and the ability to generate molecular complexity in a single step.[2]

  • Hydrolysis of the Nitrile Group: The nitrile functionality of the intermediate is then selectively hydrolyzed to the corresponding carboxylic acid, yielding the final product. This transformation is a well-established and reliable method in organic synthesis.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials: Acetylacetone, Malononitrile, Ammonium Acetate Intermediate Intermediate: 2-Amino-4,6-dimethylnicotinonitrile Start->Intermediate Multi-component Cyclocondensation Final_Product Final Product: This compound Intermediate->Final_Product Nitrile Hydrolysis

Caption: High-level overview of the two-stage synthesis of this compound.

Part 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

The formation of the substituted pyridine ring is achieved through a one-pot cyclocondensation reaction. This method is analogous to the well-documented synthesis of other 2-aminopyridine derivatives.[3] The reaction of acetylacetone with malononitrile in the presence of an ammonium source provides a direct route to the desired 2-amino-4,6-dimethylnicotinonitrile intermediate.[4]

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetylacetone and malononitrile.

  • Michael Addition: A second equivalent of malononitrile undergoes a Michael addition to the resulting α,β-unsaturated intermediate.

  • Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, with the incorporation of ammonia (from ammonium acetate), followed by tautomerization and aromatization to yield the stable pyridine ring.

Reaction_Mechanism cluster_step1 Knoevenagel Condensation cluster_step2 Michael Addition & Cyclization cluster_step3 Aromatization A Acetylacetone + Malononitrile B α,β-Unsaturated Intermediate A->B C Intermediate + Malononitrile D Cyclized Intermediate C->D E Cyclized Intermediate + NH₃ F 2-Amino-4,6-dimethylnicotinonitrile E->F

Caption: Conceptual flowchart of the key stages in the formation of the nicotinonitrile intermediate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Equivalents
Acetylacetone100.121.0
Malononitrile66.061.0
Ammonium Acetate77.083.0
Ethanol (Solvent)--

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

  • Add ammonium acetate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4,6-dimethylnicotinonitrile as a solid.

Part 2: Hydrolysis of 2-Amino-4,6-dimethylnicotinonitrile to this compound

The final step in the synthesis is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions. The use of a strong base like potassium hydroxide in an aqueous or alcoholic solution is effective for this transformation.[5][6]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Concentration
2-Amino-4,6-dimethylnicotinonitrile161.19-
Potassium Hydroxide56.1115% (w/v) in water
Hydrochloric Acid36.464 M

Procedure:

  • In a round-bottom flask, suspend 2-amino-4,6-dimethylnicotinonitrile in a 15% aqueous solution of potassium hydroxide.

  • Heat the mixture to 100°C with vigorous stirring for 3-5 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (use appropriate safety precautions and a fume hood) and by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully acidify the reaction mixture to a pH of 4-5 by the dropwise addition of 4 M hydrochloric acid. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford pure this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of a multi-component reaction for the formation of the pyridine core and a subsequent straightforward hydrolysis offers a practical approach for researchers in organic synthesis and medicinal chemistry. The protocols are based on well-established chemical transformations, ensuring a high degree of success for those with a foundational knowledge of synthetic organic chemistry techniques.

References

  • Hosseinzadeh, Z. et al. (2019). Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-free conditions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing nicotinic acid by nicotinonitrile hydrolyze.
  • Sarda, S. R. et al. (2009). An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. ResearchGate. Available at: [Link]

  • El-Gohary, N. S. (2020). On the Reaction of Malononitrile with Acetylacetone. ResearchGate. Available at: [Link]

  • Dutta, U. et al. (2018). One-pot four-component synthesis of 2-amino-4,6-diphenylnicotinonitriles. ResearchGate. Available at: [Link]

  • Al-Sayed, E. et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of nicotinic acid.

Sources

An In-depth Technical Guide to 2-Amino-4,6-dimethylnicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylnicotinic acid, systematically known as 2-amino-4,6-dimethylpyridine-3-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core substituted with amino, carboxylic acid, and methyl groups, makes it a versatile precursor for the synthesis of a variety of complex molecules, most notably the pharmacologically significant pyrido[2,3-d]pyrimidine scaffold.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its applications in contemporary drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological studies.

Structural and General Properties
PropertyValueSource
IUPAC Name 2-amino-4,6-dimethylpyridine-3-carboxylic acid[1]
CAS Number 106837-89-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]

The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 6. The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion, which influences its physical properties such as melting point and solubility.[2]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Solubility and Melting Point

Spectroscopic Profile

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific experimental spectra for the target molecule are not available in the provided search results, a predictive analysis based on its structure and data from analogous compounds can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the two methyl groups, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic proton would appear as a singlet in the downfield region. The two methyl groups at positions 4 and 6 would likely appear as two distinct singlets. The NH₂ and COOH protons would present as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (around 170-185 ppm). The six carbons of the pyridine ring would appear in the aromatic region (around 110-160 ppm), with their specific shifts influenced by the attached functional groups. The two methyl carbons would be found at the highest field (upfield).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:

  • N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C and C=N stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 166. A common fragmentation pathway for nicotinic acid derivatives involves the loss of the carboxylic acid group (as CO₂ or COOH).

Synthesis Protocols

The synthesis of this compound is a critical step for its use as a building block. While a specific, detailed protocol for this exact molecule is not explicitly outlined in the provided search results, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles and synthesis of related compounds. A common approach for the synthesis of substituted nicotinic acids involves the construction of the pyridine ring through multi-component reactions.

Diagram 2: General Synthetic Workflow

G A Starting Materials (e.g., β-ketoester, enamine, cyanoacetamide) B Ring Formation (Condensation/Cyclization) A->B C Intermediate (Substituted Pyridone) B->C D Functional Group Interconversion (e.g., Hydrolysis, Amination) C->D E Final Product (this compound) D->E F Purification (Crystallization/Chromatography) E->F

Caption: A generalized workflow for the synthesis of substituted nicotinic acids.

Exemplary Step-by-Step Methodology (Hypothetical, based on related syntheses):

  • Reaction Setup: A solution of ethyl acetoacetate and a suitable enamine in a high-boiling point solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: Cyanoacetamide and a catalytic amount of a base (e.g., piperidine or sodium ethoxide) are added to the reaction mixture.

  • Cyclization: The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions, leading to the formation of a substituted 2-pyridone intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the cyclization, the intermediate is subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid.

  • Amination: The pyridone intermediate is then converted to the 2-amino derivative. This can be achieved through various methods, such as reaction with a nitrating agent followed by reduction, or through direct amination protocols.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

It is crucial to note that this is a generalized protocol, and the specific reaction conditions, reagents, and purification methods would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around its amino and carboxylic acid functional groups, which allow for a wide range of derivatizations.

Key Reactions
  • Formation of Pyrido[2,3-d]pyrimidines: This is the most significant application of this compound. Reaction with reagents like urea or ammonium thiocyanate leads to the formation of fused heterocyclic systems, specifically 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines.[1] Boiling with triethyl orthoformate in acetic anhydride can yield 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine structures.[1] These scaffolds are of high interest in the development of new therapeutic agents.[1]

  • Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides through standard procedures, allowing for the introduction of various functionalities and modulation of the molecule's properties.

  • Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, providing further avenues for structural modification.

Diagram 3: Reactivity and Synthetic Utility

G A This compound B Pyrido[2,3-d]pyrimidines (Anticancer, Kinase Inhibitors) A->B + Urea / Triethyl orthoformate C Ester/Amide Derivatives (Prodrugs, Bioisosteres) A->C + Alcohol / Amine D N-Substituted Derivatives (SAR Studies) A->D + Acyl/Alkyl Halide

Caption: Key reaction pathways of this compound.

Role in Drug Discovery

The pyrido[2,3-d]pyrimidine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry. This means it is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel drugs. Derivatives of pyrido[2,3-d]pyrimidines have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[4] For instance, they have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy.[1]

While the intrinsic biological activity of this compound itself is not extensively documented, its primary importance lies in its role as a key intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[5]

Conclusion

This compound is a compound of significant interest to researchers in organic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex heterocyclic molecules with promising therapeutic potential. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and its critical role as a precursor to pharmacologically active compounds. Further research into the specific biological activities of this molecule and its derivatives is likely to uncover new avenues for the development of novel therapeutics.

References

  • ChemSynthesis. (2024). 2-amino-6-methylisonicotinic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid. Retrieved from [Link]

  • PubMed Central. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to amino acids. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,6-dimethylnicotinic Acid (CAS 106837-89-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4,6-dimethylnicotinic acid (CAS 106837-89-2), a key building block in the development of pharmacologically active heterocyclic compounds. This document delves into a plausible and detailed synthetic pathway, drawing upon established methodologies for analogous structures. Furthermore, it outlines the essential analytical techniques for the thorough characterization of the final compound, ensuring its purity and structural integrity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, namely the presence of amino, carboxylic acid, and dimethylpyridine moieties, make it a versatile precursor for the synthesis of more complex heterocyclic systems. Notably, it serves as a crucial intermediate in the preparation of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit a wide range of biological activities and pharmacological potential. The strategic incorporation of this building block allows for the systematic exploration of structure-activity relationships in the pursuit of novel therapeutic agents.

This guide will first detail a proposed synthetic route to this compound, commencing with the synthesis of the key intermediate, 2-amino-4,6-dimethylpyridine. Subsequently, a method for the introduction of the carboxylic acid functionality will be presented, based on established chemical transformations. The second part of this guide will focus on the analytical techniques indispensable for the characterization of the synthesized molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process. A logical approach involves the initial construction of the 2-amino-4,6-dimethylpyridine core, followed by the introduction of the carboxylic acid group at the 3-position.

Synthesis of the Precursor: 2-Amino-4,6-dimethylpyridine

A plausible and documented route to 2-amino-4,6-dimethylpyridine involves the reaction of 3-aminocrotononitrile with acetic acid. This method provides a high-purity product in good yield.

Experimental Protocol:

  • Step 1: Reaction of 3-aminocrotononitrile with Acetic Acid. In a suitable reaction vessel, 3-aminocrotononitrile is added portion-wise to acetic acid at room temperature with stirring.

  • Step 2: Heating and Maturation. The reaction mixture is then heated to a temperature of 120-130°C and refluxed for a period of 2 hours to ensure the completion of the reaction.

  • Step 3: Work-up and Isolation. After cooling, the excess acetic acid is removed under reduced pressure. The concentrated residue is then poured into crushed ice, leading to the precipitation of the intermediate solid. The solid is collected by suction filtration, washed, and dried.

  • Step 4: Decyanation. The intermediate is then treated with concentrated sulfuric acid and heated to facilitate the removal of the cyano group.

  • Step 5: Final Purification. Following quenching of the reaction with water and neutralization, the crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-amino-4,6-dimethylpyridine, is obtained after purification by reduced pressure distillation and recrystallization.

Causality Behind Experimental Choices: The use of acetic acid as both a reactant and a solvent in the initial step facilitates the reaction with 3-aminocrotononitrile. The subsequent heating and reflux ensure the reaction goes to completion. The work-up procedure involving precipitation in ice-water is an effective method for isolating the intermediate. The decyanation step using concentrated sulfuric acid is a standard procedure for removing a nitrile group from an aromatic ring.

Synthesis of this compound

With the 2-amino-4,6-dimethylpyridine precursor in hand, the next critical step is the introduction of the carboxylic acid group at the 3-position. A highly relevant and detailed methodology can be adapted from the synthesis of the analogous 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, as described in patent literature[1]. This process involves the hydrolysis of a nitrile group to a carboxylic acid. Therefore, a plausible route to the target molecule would first involve the synthesis of 2-amino-3-cyano-4,6-dimethylpyridine, followed by hydrolysis.

Conceptual Synthetic Pathway:

Synthesis_Pathway A 2-Amino-4,6-dimethylpyridine B 2-Amino-3-cyano-4,6-dimethylpyridine A->B Cyanation C This compound (CAS 106837-89-2) B->C Hydrolysis

Figure 1: Conceptual synthetic pathway to this compound.

Detailed Experimental Protocol (Adapted from analogous synthesis[1]):

  • Step 1: Cyanation of 2-Amino-4,6-dimethylpyridine. A suitable method for the introduction of a cyano group at the 3-position of the pyridine ring would be employed.

  • Step 2: Hydrolysis of the Nitrile. The resulting 2-amino-3-cyano-4,6-dimethylpyridine would then be subjected to hydrolysis. In a typical procedure, the nitrile is heated with a strong base, such as potassium hydroxide, in an aqueous solution.

  • Step 3: Acidification and Isolation. After the hydrolysis is complete, the reaction mixture is cooled and acidified with an acid, such as hydrochloric acid, to a pH of 4-5. This protonates the carboxylate and causes the desired this compound to precipitate out of the solution.

  • Step 4: Purification. The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

Self-Validating System: The success of this synthesis is validated at each step. The formation of the intermediate nitrile can be monitored by techniques like Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed through the characterization methods detailed in the following section. The precipitation of the product upon acidification is a strong indicator of the successful conversion of the nitrile to a carboxylic acid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Methyl Protons (C4-CH₃)~2.2 - 2.5Singlet3H
Methyl Protons (C6-CH₃)~2.3 - 2.6Singlet3H
Pyridine Ring Proton (C5-H)~6.5 - 7.0Singlet1H
Amino Protons (-NH₂)Broad singlet, variableSinglet2H
Carboxylic Acid Proton (-COOH)Broad singlet, >10Singlet1H

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Methyl Carbons (-CH₃)~18 - 25
Pyridine Ring Carbons (C3, C5)~105 - 120
Pyridine Ring Carbons (C2, C4, C6)~140 - 160
Carboxylic Acid Carbon (-COOH)~165 - 175

Note: These are estimated chemical shift ranges based on analogous structures.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the synthesized compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data:

For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 167.19.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry A->C D Structural Confirmation B->D C->D E Purity Assessment D->E

Figure 2: A typical workflow for the characterization of a synthesized compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles and analogous procedures, provides a clear and actionable pathway for obtaining this valuable building block. The detailed characterization protocols, employing NMR spectroscopy and mass spectrometry, are crucial for verifying the structural integrity and purity of the final product. By adhering to these methodologies, researchers and drug development professionals can confidently produce and validate this compound for its intended applications in the synthesis of novel and potentially therapeutic compounds.

References

  • Method for producing 2-amino-6-methylnicotinic acid. EP 3 162 796 A1.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-4,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this paper establishes a robust theoretical framework for its solubility behavior. This is achieved by leveraging empirical data from closely related structural analogs, namely nicotinic acid and 2-aminonicotinic acid, in conjunction with fundamental principles of physical chemistry. The guide details the anticipated physicochemical properties, the expected influence of pH and temperature on aqueous solubility, and predicted solubility in various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the definitive determination of its solubility using the equilibrium shake-flask method is provided, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount parameter. A drug must be in a dissolved state to be absorbed from its site of administration, typically the gastrointestinal tract for orally delivered medicines. Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic exposure and diminished efficacy. Therefore, a thorough understanding and characterization of a compound's solubility are indispensable in the early stages of drug discovery and development. This guide is designed to provide a deep dive into the solubility profile of this compound, offering both theoretical predictions and practical methodologies for its assessment.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted and Analog Physicochemical Properties

PropertyThis compound (Predicted)2-Aminonicotinic acid (Analog)Nicotinic acid (Analog)
Molecular Formula C₈H₁₀N₂O₂C₆H₆N₂O₂[1][2]C₆H₅NO₂[3]
Molecular Weight 166.18 g/mol 138.12 g/mol [1][2]123.1 g/mol [3]
pKa (Predicted) ~3.0-4.0 (carboxylic acid), ~5.0-6.0 (amino-pyridine)2.94 (predicted)[1][2]4.85 (carboxylic acid)
LogP (Predicted) ~1.0-1.51.5 (XLogP3)[4]0.36
Melting Point (°C) Not available295-297 (dec.)[2]234-237[5]

The introduction of two methyl groups to the pyridine ring of 2-aminonicotinic acid is expected to increase its lipophilicity, as reflected in the predicted LogP value. This increased lipophilicity will likely decrease its aqueous solubility compared to its less substituted analogs. The pKa values are crucial for understanding the pH-dependent solubility. This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino-pyridine moiety.

Aqueous Solubility Profile

The aqueous solubility of this compound will be profoundly influenced by the pH of the medium due to its amphoteric nature.

The Influence of pH

At a pH below the pKa of the carboxylic acid, the molecule will be predominantly in its cationic form, which is expected to have higher solubility. Conversely, at a pH above the pKa of the amino-pyridine group, the molecule will exist primarily in its anionic form, also favoring solubility. The lowest solubility is anticipated at the isoelectric point (pI), where the molecule exists as a neutral zwitterion with a net charge of zero.

The following diagram illustrates the relationship between pH and the ionization state of this compound.

ph_ionization cluster_low_ph Low pH (pH < pKa1) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (pH > pKa2) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Low Solubility) cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High Solubility) zwitterion->anion + OH- anion->zwitterion + H+ shake_flask_workflow start Start step1 Add excess solid compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48h) step1->step2 step3 Phase separation (centrifugation or filtration) step2->step3 step4 Quantify the concentration of the dissolved compound in the supernatant step3->step4 end End: Determine Solubility step4->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation:

    • Prepare a series of vials with a known volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents).

    • Accurately weigh an excess amount of this compound and add it to each vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • To ensure complete removal of undissolved solids, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the clear supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Conclusion

While direct experimental solubility data for this compound is currently limited, a robust understanding of its likely behavior can be formulated through the analysis of its structural analogs, nicotinic acid and 2-aminonicotinic acid. It is predicted to be an amphoteric compound with pH-dependent aqueous solubility, exhibiting its lowest solubility at the isoelectric point. The presence of two methyl groups suggests increased lipophilicity and, consequently, lower aqueous solubility but potentially higher solubility in less polar organic solvents compared to its parent compounds. For definitive and actionable data crucial for drug development, the application of the detailed shake-flask methodology provided in this guide is strongly recommended. This will enable researchers to accurately characterize this important physicochemical parameter and make informed decisions in their research and development endeavors.

References

  • Minas da Piedade, M. E. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Minas da Piedade, M. E. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. Retrieved from [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 298-344.
  • ResearchGate. (2020, November). Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

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"NMR and mass spectrometry of 2-Amino-4,6-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-Amino-4,6-dimethylnicotinic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry.[1] As a versatile building block for complex heterocyclic systems like pyrido[2,3-d]pyrimidines, its unambiguous structural characterization is paramount.[1] This document delineates the core principles and practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive identification and structural elucidation of this compound. We will explore predicted spectroscopic data, explain the underlying chemical principles, provide detailed experimental protocols, and present logical workflows to guide researchers in their analytical endeavors.

Molecular Structure and Foundation

This compound belongs to the family of substituted nicotinic acids, which are foundational scaffolds in the development of new therapeutic agents.[2] Its structure incorporates a pyridine ring functionalized with an amino group, two methyl groups, and a carboxylic acid. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid, ring nitrogen) groups dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Instrument Tuning & Shimming C->D E 1H Spectrum Acquisition D->E F 13C Spectrum Acquisition D->F G Data Processing (FT, Phasing, Baseline) E->G F->G H Spectral Calibration & Analysis G->H Fragmentation_Pathway parent [M+H]+ m/z = 167.08 frag1 [M+H - H2O]+ m/z = 149.07 parent->frag1 - H2O frag2 [M+H - HCOOH]+ m/z = 121.07 parent->frag2 - HCOOH frag1->frag2 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

Objective: To determine the exact mass and fragmentation pattern using ESI-MS/MS.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.

  • Instrument Setup (Infusion):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS¹ (Full Scan) Acquisition:

    • Acquire full scan spectra over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion at m/z 167.08.

    • Confirm the measured exact mass and calculate the mass error in ppm.

  • MS² (Tandem MS) Acquisition:

    • Set up a product ion scan experiment.

    • Define the [M+H]⁺ ion (m/z 167.08) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

  • Data Analysis:

    • Analyze the MS¹ spectrum to determine the accurate mass and infer the elemental composition.

    • Analyze the MS² spectrum to identify major fragment ions and propose fragmentation pathways consistent with the known structure.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the specific arrangement and electronic environment of the proton and carbon framework, while high-resolution mass spectrometry validates the elemental composition. Furthermore, tandem mass spectrometry elucidates characteristic fragmentation patterns that serve as a secondary confirmation of the molecule's functional groups and overall structure. The methodologies and data presented in this guide offer a comprehensive framework for researchers to confidently identify and analyze this important chemical entity.

References

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative... Retrieved from ResearchGate. [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B). Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). [Link]

  • ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from ResearchGate. [Link]

  • PubMed. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (n.d.). Representation of substituted pyridines. Retrieved from ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from BMRB. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from MDPI. [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from PubMed. [Link]

  • SpectraBase. (n.d.). Nicotinic acid - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from HMDB. [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Retrieved from HMDB. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

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  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from Medizinische Fakultät Münster. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Amino-4,6-dimethylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and efficient two-step synthesis commencing with readily available starting materials. The core of this synthesis involves a multicomponent reaction to construct the substituted pyridine ring, followed by a hydrolysis step to yield the final carboxylic acid. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to assist researchers in the successful synthesis of this important molecule.

Introduction

This compound (CAS 106837-89-2) is a key intermediate in the synthesis of a variety of complex heterocyclic systems. Notably, it serves as a precursor for the formation of pyrido[2,3-d]pyrimidine derivatives, a class of nitrogen-containing heterocycles with significant pharmacological potential. The strategic placement of the amino, carboxylic acid, and methyl groups on the pyridine ring makes it a versatile scaffold for the development of novel therapeutic agents.

This guide will detail a logical and field-proven synthetic approach, emphasizing the causality behind experimental choices and providing a self-validating system for researchers to replicate and adapt.

Strategic Overview of the Synthesis

The most direct and efficient synthesis of this compound is achieved through a two-step process:

  • Step 1: Multicomponent Synthesis of 2-Amino-4,6-dimethylnicotinonitrile. This step involves the condensation of a β-diketone (acetylacetone), an activated nitrile (malononitrile), and an ammonia source (ammonium acetate) to form the core pyridine structure. This reaction is a variation of the well-established Hantzsch pyridine synthesis.

  • Step 2: Hydrolysis of 2-Amino-4,6-dimethylnicotinonitrile. The nitrile intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.

This strategy is advantageous due to the use of inexpensive and readily available starting materials, as well as the high yields and purity typically achieved in each step.

Visualizing the Synthetic Workflow

Caption: Mechanistic pathway for the formation of the nitrile intermediate.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (8 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent. The typical solvent volume is 5-10 mL per gram of acetylacetone.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.

Data Summary for Step 1:

ParameterValue
Yield Typically 75-85%
Purity (by NMR) >98%
Melting Point Approx. 210-212 °C
Step 2: Hydrolysis of 2-Amino-4,6-dimethylnicotinonitrile to this compound

The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation. Basic hydrolysis is preferred in this case to avoid any potential side reactions with the amino group.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-Amino-4,6-dimethylnicotinonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by observing the evolution of ammonia gas (use appropriate safety precautions and a fume hood) and by TLC analysis (disappearance of the starting material). The reaction is typically complete within 8-12 hours.

  • Neutralization and Isolation: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the solution to a pH of approximately 6-7 with a mineral acid, such as concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Data Summary for Step 2:

ParameterValue
Yield Typically 80-90%
Purity (by NMR) >99%
Melting Point Approx. 245-247 °C (decomposes)

Trustworthiness and Self-Validation

The protocols described above form a self-validating system. The successful synthesis of the intermediate, 2-Amino-4,6-dimethylnicotinonitrile, can be confirmed by its characteristic melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR). The subsequent hydrolysis to the final product can be validated by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch, as well as the expected shifts in the NMR spectra. The evolution of ammonia during the hydrolysis step also serves as a qualitative indicator of reaction progress.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient method for researchers in the field of drug discovery and organic synthesis. By following the detailed protocols and understanding the underlying chemical principles, scientists can confidently produce this valuable building block for their research endeavors.

References

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link] [1][2]2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link] [3]3. Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. [Link] [4]4. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. [5]5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link] [6]6. A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. [Link] [7]7. Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link] [8]8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link] [9]9. Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... ResearchGate. [Link] [10]10. Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link] [11]11. On the Reaction of Malononitrile with Acetylacetone. ResearchGate. [Link]

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A Comprehensive Technical Guide to the Structural Elucidation of 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive, scientifically grounded framework for the structural elucidation of 2-amino-4,6-dimethylnicotinic acid. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying scientific rationale and the synergy between various analytical techniques. The core philosophy is a self-validating system of protocols designed to ensure the highest degree of accuracy and confidence in the final structural assignment.

PART 1: Foundational Analysis and Strategic Approach

The structural elucidation of any novel or uncharacterized compound begins with a strategic workflow. For this compound (C₈H₁₀N₂O₂), a substituted pyridine derivative, a multi-technique approach is essential for unambiguous characterization.[1][2] This guide will detail a logical progression from determining the molecular formula to mapping the intricate connectivity of the atoms and, finally, to confirming the three-dimensional structure.

Elucidation_Strategy cluster_start Initial Assessment cluster_ms Molecular Formula Determination cluster_nmr Connectivity Mapping cluster_xray 3D Structure Confirmation Start Purified Sample of This compound MS Mass Spectrometry (MS) Start->MS HRMS High-Resolution MS (HRMS) MS->HRMS Formula Molecular Formula: C₈H₁₀N₂O₂ HRMS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Formula->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity 2D Structure & Atom Connectivity NMR_2D->Connectivity XRay Single-Crystal X-Ray Crystallography Connectivity->XRay Structure_3D Definitive 3D Structure (Solid State) XRay->Structure_3D Final_Report Comprehensive Structural Report Structure_3D->Final_Report Final Confirmation

Figure 1: Strategic Workflow for Structural Elucidation A flowchart illustrating the logical progression of analytical techniques from initial sample to final structural confirmation.

PART 2: Detailed Experimental Protocols and Data Interpretation

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Experience: The foundational step in any structural elucidation is the determination of the molecular formula. Mass spectrometry is the definitive technique for this purpose.[5][6] For a compound like this compound, a soft ionization technique such as electrospray ionization (ESI) is preferable to minimize fragmentation and ensure a prominent molecular ion peak.

Trustworthiness: While nominal mass spectrometry provides the molecular weight, high-resolution mass spectrometry (HRMS) is crucial for establishing the elemental composition with high confidence.[6][7][8] By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the molecular formula can be unequivocally determined from a list of possibilities within a given mass tolerance.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to facilitate protonation in positive ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the molecular ion peak (e.g., [M+H]⁺) is determined. This experimental mass is then used to calculate the elemental composition, which is compared to the theoretical exact mass of C₈H₁₀N₂O₂.

ParameterTheoretical Value for C₈H₁₀N₂O₂Expected Experimental Value
Molecular Weight166.18 g/mol [2]-
Exact Mass of [M+H]⁺167.0815m/z value within 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[9] For pyridine derivatives, the chemical shifts of the ring protons and carbons are particularly informative due to the influence of the nitrogen atom.[10]

Trustworthiness: A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a self-validating dataset. Each experiment offers a different piece of structural information, and their collective interpretation leads to a robust structural assignment.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion and sensitivity.

  • Data Acquisition: A standard suite of experiments is performed:

    • ¹H NMR: Provides information on the proton environments, their integrations, and coupling patterns.

    • ¹³C NMR: Reveals the number of unique carbon environments.

    • DEPT-135: Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²⁻³JCH), which is crucial for connecting molecular fragments.

Data Interpretation and Expected Signals:
  • ¹H NMR: Expect signals for the two methyl groups, the lone aromatic proton, the amino group protons, and the carboxylic acid proton. The aromatic proton will likely appear as a singlet.

  • ¹³C NMR: Expect eight distinct carbon signals corresponding to the two methyl groups, the six carbons of the pyridine ring (including the carboxylic acid).

  • 2D NMR: HMBC will be particularly critical in establishing the positions of the substituents on the pyridine ring. For instance, correlations from the methyl protons to the ring carbons will confirm their points of attachment.

NMR_Interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information Derived H1 ¹H NMR (Proton Environments) Fragments Molecular Fragments (e.g., -CH₃, Aromatic Ring) H1->Fragments C13 ¹³C NMR (Carbon Skeleton) C13->Fragments DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->Fragments HSQC HSQC (Direct C-H Bonds) Connectivity Full 2D Connectivity Map HSQC->Connectivity HMBC HMBC (Long-Range C-H Bonds) HMBC->Connectivity Fragments->HSQC Fragments->HMBC

Figure 2: NMR Data Integration for Structural Assembly A diagram showing how data from various NMR experiments are integrated to determine the complete 2D structure.

X-Ray Crystallography: The Definitive Confirmation

Authoritative Grounding: When a suitable single crystal can be obtained, X-ray crystallography provides the "gold standard" for structural determination.[11][12][13] It offers an unambiguous three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step and involves growing a single crystal of high quality. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are employed with a range of solvents.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

The resulting crystal structure would definitively confirm the connectivity established by NMR and provide invaluable insight into the molecule's conformation and packing in the solid state.

PART 3: Conclusion and Comprehensive References

The structural elucidation of this compound is a systematic process that relies on the integration of multiple, complementary analytical techniques. By following the detailed protocols outlined in this guide, researchers can achieve a high-confidence structural assignment. The synergy between mass spectrometry for molecular formula determination, comprehensive NMR spectroscopy for connectivity mapping, and X-ray crystallography for definitive 3D structural confirmation provides a robust and self-validating workflow essential for modern chemical research and drug development.

References
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  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.
  • This compound | CAS 106837-89-2. Benchchem.
  • X-ray crystallography: Revealing our molecular world. Science Museum.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines using 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This fused ring system, an analog of purines, is a cornerstone in the design of a multitude of pharmacologically active agents. The structural arrangement of nitrogen atoms within this framework allows for a variety of hydrogen bonding interactions and serves as a versatile template for substitution, enabling the fine-tuning of biological activity.

Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of therapeutic potential, including but not limited to, potent inhibitors of various kinases such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are crucial targets in oncology.[2][3] Furthermore, this scaffold is integral to the development of anti-inflammatory, antimicrobial, and analgesic agents. The inherent biological significance of this nucleus continues to drive the development of novel and efficient synthetic methodologies for its construction and derivatization.

This guide provides a detailed exploration of synthetic routes to pyrido[2,3-d]pyrimidines, with a specific focus on the strategic use of 2-Amino-4,6-dimethylnicotinic acid as a readily accessible and versatile starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution in a research setting.

Strategic Approaches to Pyrido[2,3-d]pyrimidine Synthesis from 2-Aminonicotinic Acid Derivatives

The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrimidine, or the more pertinent approach for this guide, the construction of a pyrimidine ring onto a pyridine precursor.[4] For the latter, ortho-substituted pyridines, such as 2-aminonicotinic acids and their derivatives (amides, esters, and nitriles), are invaluable starting materials.

The use of this compound offers the advantage of introducing methyl groups at the 5- and 7-positions of the final pyrido[2,3-d]pyrimidine product, a common substitution pattern in many biologically active molecules. Two primary and reliable protocols for the elaboration of this starting material are detailed below.

Protocol I: One-Pot Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione via Urea Fusion

This protocol represents the most direct approach to the synthesis of the dione derivative, a key intermediate for further functionalization. The reaction proceeds via a thermal condensation of this compound with urea.

Causality and Mechanistic Insights

The reaction is believed to proceed through the initial formation of a ureido-nicotinic acid intermediate. At elevated temperatures, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, followed by dehydration to yield the fused pyrimidine ring. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Experimental Workflow: Urea Fusion

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Combine this compound and Urea B Heat mixture to 160-190°C A->B Thermal Fusion C Cool the reaction mixture B->C 4-6 hours D Triturate with hot water C->D E Filter the solid product D->E F Wash with ethanol and ether E->F G Dry under vacuum F->G Yields final product

Caption: Workflow for the one-pot synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Urea

  • Distilled water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, thoroughly mix this compound (1.0 equivalent) and urea (5.0-10.0 equivalents).

  • Heat the mixture in an oil bath or heating mantle to 160-190°C.[2] The mixture will melt and begin to evolve ammonia gas.

  • Maintain the temperature and continue heating for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After the reaction is complete, allow the flask to cool to room temperature. The reaction mixture will solidify.

  • Add hot distilled water to the flask and triturate the solid mass to break it up.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with hot water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting white to off-white solid under vacuum to obtain 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1]

Characterization Data for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: [1]

  • Appearance: White solid

  • Melting Point: 290-292 °C

  • ¹H-NMR (DMSO-d6, 500 MHz): δ 11.10 (br s, 2H, N1H and N3H), 6.70 (s, 1H, C6-H), 2.70 (s, 3H, 7-CH3), 2.50 (s, 3H, 5-CH3).

  • ¹³C-NMR (DMSO-d6, 125 MHz): δ 162.47 (C4=O), 161.64 (C2=O), 152.68 (C8a), 150.34 (C7), 140.93 (C5), 121.24 (C6), 97.86 (C4a), 28.70 (7-CH3), 26.50 (5-CH3).

  • IR (KBr) ν, cm⁻¹: 3380 (NH), 3155 (NH), 3040, 2895 (CH), 1700(C=O), 1645 (C=O), 1596 (C=N), 1553 (C=C).

  • MS (ESI+) (m/z): [M]+ 191.08.

Protocol II: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one via Formamide or Triethyl Orthoformate

This protocol provides a route to the 4-oxo derivative, which can be a versatile intermediate for further chemical transformations. This multi-step approach involves the initial conversion of the nicotinic acid to the corresponding nicotinamide, followed by cyclization.

Causality and Mechanistic Insights
  • Amide Formation: The conversion of this compound to 2-Amino-4,6-dimethylnicotinamide is a critical first step. This is typically achieved using standard amidation conditions, such as activation of the carboxylic acid with a coupling agent (e.g., thionyl chloride to form the acid chloride) followed by reaction with ammonia.

  • Cyclization with Formamide: Heating the 2-aminonicotinamide with formamide provides the 4-oxo-pyrido[2,3-d]pyrimidine. The mechanism involves the initial formylation of the 2-amino group by formamide, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the formyl carbon, and subsequent dehydration to form the pyrimidine ring.

  • Cyclization with Triethyl Orthoformate: An alternative cyclization involves reacting the 2-aminonicotinamide with triethyl orthoformate. This reaction proceeds via the formation of an ethoxymethyleneamino intermediate, which then undergoes intramolecular cyclization and elimination of ethanol to furnish the desired product.

Reaction Pathway: Multi-step Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A This compound B 2-Amino-4,6-dimethylnicotinamide A->B SOCl₂, then NH₄OH D 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one B->D Heat C Formamide or Triethyl Orthoformate C->D

Caption: Multi-step synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one.

Detailed Step-by-Step Protocol

Part A: Synthesis of 2-Amino-4,6-dimethylnicotinamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Toluene

  • Ice bath

Procedure:

  • Suspend this compound (1.0 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Carefully add the crude acid chloride portion-wise to a cooled (0 °C) concentrated ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-Amino-4,6-dimethylnicotinamide.

Part B: Cyclization to 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Method 1: Using Formamide

Materials:

  • 2-Amino-4,6-dimethylnicotinamide

  • Formamide

Procedure:

  • In a round-bottom flask, add 2-Amino-4,6-dimethylnicotinamide (1.0 equivalent) and an excess of formamide (5-10 equivalents).

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Method 2: Using Triethyl Orthoformate

Materials:

  • 2-Amino-4,6-dimethylnicotinamide

  • Triethyl orthoformate

  • Acetic anhydride (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4,6-dimethylnicotinamide (1.0 equivalent) and an excess of triethyl orthoformate (3-5 equivalents).

  • A catalytic amount of acetic anhydride can be added to facilitate the reaction.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a cold non-polar solvent.

Data Summary

Starting MaterialReagentsProductReaction ConditionsTypical YieldReference
2-Aminonicotinic acidUreaPyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione160 °C, 4-6 hGood to Excellent[2]
This compoundUrea5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneHeat83%[1]
2-AminonicotinamideFormamidePyrido[2,3-d]pyrimidin-4(3H)-oneHeatModerate to GoodGeneral Method
2-AminonicotinamideTriethyl orthoformatePyrido[2,3-d]pyrimidin-4(3H)-oneRefluxModerate to GoodGeneral Method

Conclusion and Future Perspectives

The protocols detailed herein provide robust and reproducible methods for the synthesis of valuable 5,7-dimethyl-substituted pyrido[2,3-d]pyrimidine scaffolds from this compound. The choice between the one-pot urea fusion and the multi-step nicotinamide cyclization will depend on the desired final product and the scale of the synthesis. The resulting pyrido[2,3-d]pyrimidine cores are amenable to a wide range of further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel derivatizations to access new chemical space with enhanced biological activity.

References

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12861. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200925. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Al-Obaid, A. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Kumar, M. S., & Aanandhi, M. V. (2021). Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology, 14(2), 641-647. [Link]

  • Patel, R. V., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(10), 384-393. [Link]

  • El-Gendy, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13532-13556. [Link]

  • Moradi, L., & Rostamnia, S. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Stanforth, S. P. (1987). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, (1), 45-48. [Link]

  • Patel, R. V., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(10), 384-393. [Link]

Sources

"experimental protocol for synthesizing kinase inhibitors from 2-Amino-4,6-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Versatile Protocol for the Synthesis of N-Aryl-2-amino-4,6-dimethylnicotinamide Scaffolds as Precursors for Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery. The substituted aminopyridine motif is a privileged scaffold found in numerous approved and investigational kinase inhibitors. This application note provides a detailed, robust, and reproducible experimental protocol for the synthesis of N-aryl-2-amino-4,6-dimethylnicotinamides, starting from the readily available building block, 2-Amino-4,6-dimethylnicotinic acid. We detail a standard amide coupling procedure, explain the rationale behind the choice of reagents and conditions, and provide a comprehensive guide to purification and characterization, establishing a foundational method for creating diverse libraries of potential kinase inhibitors.

Scientific Rationale & Strategy

The core of many kinase inhibitors is a heterocyclic scaffold that can form key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The 2-aminopyridine structure is particularly effective in this role, often acting as a "hinge-binder." Our starting material, this compound, presents two key functional groups for diversification: a nucleophilic amino group and a carboxylic acid.

This protocol focuses on the functionalization of the carboxylic acid via an amide coupling reaction . This is one of the most fundamental and frequently used reactions in medicinal chemistry, allowing for the rapid and efficient joining of a carboxylic acid and an amine.[1] By coupling the starting acid with various aniline derivatives, researchers can systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The chosen method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This combination is widely used due to its efficiency, mild reaction conditions, and ability to suppress side reactions and racemization.[2][3][4]

General Reaction Scheme:

A representative amide coupling reaction is shown below, using 4-fluoroaniline as the amine partner.

This compound + 4-fluoroaniline → N-(4-fluorophenyl)-2-amino-4,6-dimethylnicotinamide

This reaction forms the basis of the subsequent detailed protocol.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of a representative compound, N-(4-fluorophenyl)-2-amino-4,6-dimethylnicotinamide.

Materials & Equipment

Reagents:

  • This compound (≥97%)

  • 4-Fluoroaniline (≥99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (≥98%)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (≥97%)

  • N,N-Diisopropylethylamine (DIPEA) (≥99%)

  • Anhydrous N,N-Dimethylformamide (DMF), Sure/Seal™ or equivalent

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes, HPLC Grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flasks and glass stir bars

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash column chromatography system (or glass column and silica gel)

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Characterization reagents 1. Weigh Reagents (Acid, Amine, DIPEA) setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup Add to Flask dissolve 3. Dissolve in Anhydrous DMF setup->dissolve coupling 4. Add Coupling Agents (EDC, HOBt) dissolve->coupling stir 5. Stir at Room Temp (Monitor by TLC/LC-MS) coupling->stir workup 6. Aqueous Work-up (EtOAc, NaHCO₃, Brine) stir->workup dry 7. Dry & Concentrate workup->dry chromatography 8. Flash Chromatography dry->chromatography analysis 9. Confirm Structure & Purity (NMR, HRMS) chromatography->analysis

Caption: The overall workflow from reagent preparation to final product characterization.

Step-by-Step Procedure

Step 1: Reaction Setup

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.02 mmol, 1.0 equiv).

  • Add 4-fluoroaniline (0.61 mL, 6.62 mmol, 1.1 equiv).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (20 mL) via syringe and stir the mixture until all solids are dissolved.

  • Add DIPEA (2.10 mL, 12.04 mmol, 2.0 equiv) to the solution.

Expertise & Experience: The reaction is performed under an inert atmosphere to prevent moisture from quenching the highly reactive intermediates formed during the coupling process. DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to facilitate the reaction.[2]

Step 2: Amide Coupling

  • In a separate vial, weigh EDC·HCl (1.38 g, 7.22 mmol, 1.2 equiv) and HOBt·H₂O (1.10 g, 7.22 mmol, 1.2 equiv).

  • Add the solid EDC·HCl and HOBt·H₂O mixture to the stirring reaction flask in one portion at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours.

Expertise & Experience: EDC is a carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] This intermediate is prone to side reactions. HOBt traps this reactive species to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side-product formation.[3]

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). Spot the starting acid, starting amine, and the reaction mixture. The reaction is complete upon consumption of the limiting reagent (the nicotinic acid).

  • Alternatively, monitor by LC-MS to observe the disappearance of the starting material mass peak and the appearance of the product mass peak.

Step 4: Aqueous Work-up

  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing 100 mL of EtOAc and 100 mL of deionized water.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted HOBt and any remaining acid.

    • Deionized water (1 x 50 mL).

    • Brine (1 x 50 mL) to facilitate phase separation and remove residual water.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude solid or oil is purified by flash column chromatography on silica gel.

  • A typical gradient elution system would be from 20% to 70% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Characterization (Trustworthiness)

To ensure the identity and purity of the synthesized N-(4-fluorophenyl)-2-amino-4,6-dimethylnicotinamide, the following characterization is essential:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure. Expected peaks should correspond to all protons and carbons in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. For C₁₄H₁₄FN₃O, the expected [M+H]⁺ is 260.1193.

  • LC-MS: To assess purity (typically >95% is desired for biological screening).

Data Summary & Expected Results

The following table summarizes the reagents used in the protocol.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume Used
This compound166.186.021.01.00 g
4-Fluoroaniline111.126.621.10.61 mL
EDC·HCl191.707.221.21.38 g
HOBt·H₂O153.147.221.21.10 g
DIPEA129.2412.042.02.10 mL
Anhydrous DMF73.09--20 mL

Expected Yield: 75-90% Appearance: White to off-white solid.

Further Applications & Diversification

The protocol described here is a robust starting point for creating a library of potential kinase inhibitors. By substituting 4-fluoroaniline with other commercially available or synthesized (hetero)aryl amines, a wide range of analogs can be generated. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize the molecule's biological activity. Furthermore, the remaining 2-amino group can be functionalized in subsequent synthetic steps, for example, via Buchwald-Hartwig or Suzuki coupling reactions, to further expand the molecular diversity.[5][6]

References

  • Hosseinzadeh, R., et al. (2019). Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Various Authors. (N.D.). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

  • Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3. PubMed. Available at: [Link]

  • Prakash, G. K. S., et al. (N.D.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. PubMed. Available at: [Link]

  • Aapptec Peptides. (N.D.). Coupling Reagents. Aapptec. Available at: [Link]

  • Wikipedia. (N.D.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chen, Y-T., et al. (N.D.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Taha, M., et al. (N.D.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]

  • HepatoChem. (N.D.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Fisher Scientific. (N.D.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Various Authors. (N.D.). Synthesis of potent JAK2 inhibitors 4 and 6. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. Available at: [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. SlideShare. Available at: [Link]

  • Powers, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

Sources

Application Notes and Protocols: 2-Amino-4,6-dimethylnicotinic Acid as a Lead Structure in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxylic acid scaffold represents a "privileged structure" in modern agrochemical discovery, forming the backbone of highly successful commercial products. Notable examples include the auxinic herbicide Aminopyralid, known for its systemic control of broadleaf weeds[1], and the novel fungicide Aminopyrifen, which presents a unique mode of action against various plant pathogens[2]. These successes underscore the potential of substituted nicotinic acid derivatives to interact with diverse biological targets in plants, fungi, and insects.

This document introduces 2-Amino-4,6-dimethylnicotinic acid, a structurally related yet under-explored analogue, as a promising lead compound for agrochemical research and development. Its functional groups—an amino group and a carboxylic acid—provide versatile handles for chemical modification, making it an ideal starting point for combinatorial chemistry and structure-activity relationship (SAR) studies[3]. The purpose of these application notes is to provide a comprehensive, field-proven framework for the synthesis, characterization, and multi-disciplinary biological screening of this compound to unlock its potential as a next-generation herbicide, fungicide, or insecticide.

Proposed Biological Mechanisms of Action

A key aspect of lead compound evaluation is the formulation of testable hypotheses regarding its mechanism of action (MoA). By drawing parallels with structurally similar, commercially validated agrochemicals, we can guide the screening process and interpret experimental outcomes more effectively.

Proposed Herbicidal MoA: Synthetic Auxin Mimicry

Many pyridine carboxylic acids function as synthetic auxins, a class of herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA)[1]. We hypothesize that this compound acts via a similar mechanism.

Causality of Action: Natural auxins bind to specific receptor proteins (like TIR1/AFB), triggering the degradation of transcriptional repressors and activating genes responsible for controlled cell division, elongation, and differentiation[4]. Synthetic auxins like Aminopyralid bind to these same receptors but are not easily metabolized by the plant. This leads to a persistent "on" signal, causing metabolic disruption, uncontrolled and disorganized growth, and ultimately, the death of susceptible plants, particularly broadleaf species[4][5]. Symptoms typically include stem and leaf twisting (epinasty), tissue proliferation (callus formation), and eventual necrosis[5]. This MoA offers inherent selectivity, as grasses (monocots) are often more tolerant to this class of herbicides than broadleaf weeds (dicots)[6].

Auxinic_Herbicide_MoA cluster_plant_cell Plant Cell Compound 2-Amino-4,6-dimethylnicotinic Acid (Applied) Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Receptor Binds & Activates Repressor Aux/IAA Repressor Protein Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Cell Division & Elongation Gene->Growth Leads to Death Plant Death Growth->Death

Caption: Proposed auxinic herbicide mechanism of action.

Proposed Fungicidal MoA

The discovery of Aminopyrifen, a 2-aminonicotinate derivative, revealed that this scaffold can possess potent fungicidal properties distinct from an auxinic MoA[2]. Aminopyrifen demonstrates strong inhibition of germ-tube elongation in pathogens like Botrytis cinerea and exhibits no cross-resistance with existing commercial fungicides, suggesting a novel target site[2]. We propose that this compound should be screened for similar activity. Its efficacy would likely stem from the disruption of a critical fungal-specific process, such as cell wall synthesis, membrane integrity, or a key metabolic pathway.

Proposed Insecticidal MoA

Nicotinic acid and its derivatives have a long history in insecticide development, with nicotine itself being a potent, fast-acting neurotoxin[7]. Synthetic derivatives often act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to hyperexcitation, paralysis, and death[8]. The structural similarity of this compound to this class of compounds warrants investigation into its potential as a neurotoxic insecticide.

Synthesis and Characterization Protocol

The following protocol describes a robust and scalable method for the laboratory synthesis of this compound, adapted from established procedures for related pyridine derivatives[9][10].

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetylacetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and absolute ethanol (100 mL).

  • Addition of Base: Add piperidine (0.2 eq) dropwise to the stirred solution. The reaction is mildly exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Intermediate Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to precipitate the intermediate ethyl 2-amino-4,6-dimethylnicotinate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Hydrolysis: Transfer the dried intermediate to a 250 mL round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (NaOH) (5.0 eq).

  • Saponification: Heat the suspension to reflux (approx. 100-105°C) for 8-12 hours, or until the reaction appears as a clear, homogeneous solution, indicating complete saponification of the ester.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 4-5 by the dropwise addition of 4N hydrochloric acid (HCl) with vigorous stirring. A white precipitate of this compound will form.

  • Final Product Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.

  • Purification: Dry the crude product in a vacuum oven at 60°C. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Store the final product in a cool, dark, and dry place[11].

Agrochemical Screening Cascade: Protocols

A tiered screening approach is the most efficient method for identifying and prioritizing lead compounds[12]. The following protocols outline primary in-vitro and in-vivo assays to determine the potential herbicidal, fungicidal, and insecticidal activity of the synthesized compound.

Screening_Workflow cluster_synthesis Phase 1: Compound Preparation cluster_screening Phase 2: Primary Biological Screening cluster_analysis Phase 3: Hit Validation & Analysis Synth Synthesis & Purification (Protocol 2.1) Char Structural Characterization (NMR, MS, IR) Synth->Char Herb Herbicidal Screen (Protocol 3.2) Char->Herb Fung Fungicidal Screen (Protocol 3.3) Char->Fung Insc Insecticidal Screen (Protocol 3.4) Char->Insc Hit Hit Identification (Activity > Threshold) Herb->Hit Fung->Hit Insc->Hit Dose Dose-Response Assay (EC50 / IC50 Determination) Hit->Dose Active NoHit Inactive Hit->NoHit Inactive Lead Lead Compound for SAR Optimization Dose->Lead

Caption: High-level workflow for agrochemical lead discovery.

Preparation of Test Solutions
  • Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: For application, create serial dilutions from the stock solution using a suitable solvent system (e.g., water with 0.1% Tween-20 as a surfactant) to achieve the desired final test concentrations. The final DMSO concentration in the spray solution should not exceed 1% to avoid solvent-induced phytotoxicity.

Protocol: Primary Herbicidal Screening (Whole Plant Assay)

This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity[13].

  • Plant Preparation: Grow test plants in 4-inch pots containing standard potting mix. Use at least one monocot species (e.g., Wheat, Triticum aestivum) and one dicot species (e.g., Radish, Raphanus sativus). Grow plants to the 2-3 leaf stage for post-emergence tests. Prepare a separate set of pots filled with soil and sown with seeds for pre-emergence tests.

  • Application:

    • Post-Emergence: Using a laboratory track sprayer, apply the test solution at a rate of 500 g active ingredient per hectare (g a.i./ha). This corresponds to a high screening rate to ensure potential hits are not missed[14]. Include a negative control (solvent + surfactant only) and a positive control (commercial standard, e.g., Aminopyralid).

    • Pre-Emergence: Apply the same rate of the test solution directly to the soil surface of the newly sown pots.

  • Incubation: Place all treated pots in a controlled growth chamber (24°C, 16:8h light:dark cycle, 60% relative humidity).

  • Evaluation: Visually assess plant injury at 3, 7, and 14 days after treatment (DAT). Use a percentage scale where 0% = no effect and 100% = complete plant death. Record specific symptoms such as chlorosis, necrosis, stunting, and epinasty.

Protocol: Primary Fungicidal Screening (96-Well Plate Assay)

This high-throughput method evaluates the direct inhibitory effect of the compound on fungal growth[15].

  • Pathogen Preparation: Prepare a spore suspension of a target pathogen (e.g., Botrytis cinerea) in sterile potato dextrose broth (PDB) adjusted to a concentration of 1 x 10⁵ spores/mL.

  • Plate Preparation: To the wells of a sterile 96-well microtiter plate, add 180 µL of the spore suspension.

  • Compound Addition: Add 20 µL of the test compound solution (prepared in PDB from the DMSO stock) to achieve final concentrations of 100, 10, and 1 ppm. Include a negative control (broth + DMSO) and a positive control (commercial fungicide, e.g., boscalid[16]).

  • Incubation: Seal the plate and incubate at 25°C for 48-72 hours in the dark.

  • Evaluation: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition relative to the negative control.

Protocol: Primary Insecticidal Screening (Contact Toxicity Assay)

This protocol assesses the acute contact toxicity of the compound to a model insect pest[7][17].

  • Test Species: Use adult Maize weevils (Sitophilus zeamais), a common stored-product pest.

  • Preparation of Treated Surface: Pipette 0.5 mL of the test solution (at 250 ppm in acetone) onto a 7 cm Whatman No. 1 filter paper and allow the solvent to evaporate completely[17]. This provides a uniform residue.

  • Insect Exposure: Place the treated filter paper in a Petri dish. Introduce 20 adult weevils into the dish and seal it with a ventilated lid. Include a negative control (acetone only) and a positive control (commercial insecticide).

  • Incubation: Hold the Petri dishes at 25°C and ~70% relative humidity.

  • Evaluation: Assess insect mortality at 24 and 48 hours after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

Data Presentation and Interpretation

All quantitative data from the primary screens should be tabulated for clear comparison. Compounds showing significant activity (e.g., >70% injury/inhibition/mortality at the highest screening rate) are considered "hits" and should be advanced to dose-response studies to determine their potency (EC₅₀ or IC₅₀ values).

Table 1: Hypothetical Primary Screening Results for this compound

Assay TypeTarget SpeciesTest RateResult (% Control/Injury/Mortality)Observations
Herbicide (Post-Em) Raphanus sativus (Radish)500 g/ha85% Injury (at 14 DAT)Severe epinasty, stunting, chlorosis.
Herbicide (Post-Em) Triticum aestivum (Wheat)500 g/ha10% Injury (at 14 DAT)Slight stunting, no other symptoms.
Herbicide (Pre-Em) Raphanus sativus (Radish)500 g/ha60% ControlReduced emergence and stunting.
Fungicide (In Vitro) Botrytis cinerea100 ppm25% InhibitionMinor activity at high concentration.
Insecticide (Contact) Sitophilus zeamais (Weevil)250 ppm5% Mortality (at 48h)Not significantly different from control.

Interpretation: Based on this hypothetical data, this compound shows promising selective post-emergence herbicidal activity against a broadleaf species, consistent with the proposed auxinic MoA. Its pre-emergence and fungicidal activities are moderate to low, and it shows negligible insecticidal contact toxicity. The next logical step would be to conduct a full dose-response study on its herbicidal effects to determine its EC₅₀ value and compare it directly to commercial standards.

References

  • Solutions Pest & Lawn. (n.d.). Aminopyralid Herbicide. Retrieved from [Link]

  • Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Retrieved from [Link]

  • Masters, R. A., et al. (2005). Aminopyralid: a New Herbicide for Pasture Vegetation Management. ASA-CSSA-SSSA International Annual Meetings. Retrieved from [Link]

  • Cultivar Magazine. (2025, October 3). Aminopyralid. Retrieved from [Link]

  • Mass.gov. (2016, October 1). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Retrieved from [Link]

  • Liu, X., et al. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Mori, T., et al. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science. Retrieved from [Link]

  • Deshmukh, M. B., et al. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Li, Q., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • Horsfall, J. G. (1987). Screening for Fungicides. Annual Review of Phytopathology. Retrieved from [Link]

  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ronga, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants. Retrieved from [Link]

  • ResearchGate. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6297197B1 - 4-aminopicolinates and their use as herbicides.
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

  • Health Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Cantrell, C. L., & Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society Proceedings. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-4,6-dimethylnicotinic Acid as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal foundation for designing molecules that interact with biological targets. 2-Amino-4,6-dimethylnicotinic acid emerges as a particularly valuable building block within this class.[1] Its structure is pre-functionalized with three key reactive sites: a nucleophilic amino group, a carboxylic acid, and an activated pyridine ring. This arrangement provides a robust platform for the construction of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines, which are renowned for their diverse and potent biological activities.[2][3]

The strategic placement of the amino and carboxylic acid groups on adjacent carbons facilitates annulation reactions, allowing for the efficient, often one-pot, synthesis of complex bicyclic and tricyclic molecules. These resulting heterocycles have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making this compound a precursor of high interest for drug discovery and development professionals.[2][4]

Part 1: Synthesis of the Precursor: this compound

A reliable supply of the precursor is paramount. A common and efficient route to this compound involves a two-step process: the synthesis of the corresponding nitrile followed by its hydrolysis.

Workflow for Precursor Synthesis

cluster_0 Step 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile cluster_1 Step 2: Hydrolysis to the Carboxylic Acid A Acetylacetone D Multicomponent Reaction (e.g., modified Gewald or similar condensation) A->D B Malononitrile B->D C Ammonium Acetate (Base/Ammonia Source) C->D E 2-Amino-4,6-dimethylnicotinonitrile D->E F 2-Amino-4,6-dimethylnicotinonitrile G Acid or Base Catalyzed Hydrolysis (e.g., H2SO4 or NaOH) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

This protocol is based on established methods for synthesizing substituted 2-aminonicotinonitriles via multicomponent reactions.[1][5]

  • Principle: This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. Ammonium acetate serves as both a catalyst and the source of the amino group.

  • Apparatus:

    • Round-bottom flask (250 mL) with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard glassware for workup and filtration

  • Reagents:

    • Acetylacetone (1.0 mol)

    • Malononitrile (1.0 mol)

    • Ammonium acetate (3.0 mol)

    • Ethanol (100 mL)

  • Procedure:

    • To the 250 mL round-bottom flask, add acetylacetone, malononitrile, and ammonium acetate in absolute ethanol.

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate will typically form.

    • Pour the mixture into 200 mL of ice-cold water with stirring.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum to yield 2-amino-4,6-dimethylnicotinonitrile. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hydrolysis to this compound

This protocol employs a standard acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[4][6]

  • Principle: Under strong acidic conditions and heat, the nitrile group undergoes protonation, followed by nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[6]

  • Apparatus:

    • Round-bottom flask (500 mL) with reflux condenser

    • Magnetic stirrer with heating mantle

    • pH meter or pH paper

  • Reagents:

    • 2-Amino-4,6-dimethylnicotinonitrile (1.0 mol)

    • Sulfuric acid (70% aqueous solution, 250 mL)

    • Sodium hydroxide solution (10 M) for neutralization

  • Procedure:

    • Carefully add the 2-amino-4,6-dimethylnicotinonitrile to the 70% sulfuric acid solution in the round-bottom flask.

    • Heat the mixture to reflux (approx. 110-120°C) and maintain for 8-12 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture in an ice bath to below 10°C.

    • Slowly and carefully neutralize the mixture by adding 10 M sodium hydroxide solution. The process is highly exothermic; maintain the temperature below 20°C. Adjust the pH to approximately 4-5.

    • The product, this compound, will precipitate as a solid.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60°C to yield the final precursor.

Part 2: Application in the Synthesis of Bioactive Pyrido[2,3-d]pyrimidines

The true utility of this compound is realized in its conversion to fused heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines is a prime example, offering a gateway to potent anticancer agents.[2][3]

General Synthetic Workflow

cluster_reagents Condensing Reagents cluster_products Bioactive Pyrido[2,3-d]pyrimidines Precursor This compound Reaction Cyclocondensation Reaction Precursor->Reaction Urea Urea Urea->Reaction Thiourea Ammonium Thiocyanate / Thiourea Thiourea->Reaction Orthoformate Triethyl Orthoformate Orthoformate->Reaction Other Other Reagents (e.g., Formamide) Other->Reaction Dione 5,7-Dimethylpyrido[2,3-d]- pyrimidine-2,4(1H,3H)-dione Reaction->Dione Thione 4-Oxo-2-thioxo-pyrido[2,3-d]pyrimidine Reaction->Thione Oxo 4-Oxo-pyrido[2,3-d]pyrimidine Reaction->Oxo More Further Derivatized Scaffolds Reaction->More

Caption: Versatile synthesis of Pyrido[2,3-d]pyrimidines.

Protocol 3: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Principle: This is a cyclocondensation reaction where urea acts as the source for the two nitrogen atoms and two carbonyl carbons of the pyrimidine ring. The reaction proceeds via initial amide formation followed by intramolecular cyclization.

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Reagents:

    • This compound (1.0 mol)

    • Urea (2.5 mol)

  • Procedure:

    • Grind this compound and urea together into a fine powder.

    • Transfer the mixture to a round-bottom flask and heat it in an oil bath to 180-200°C.

    • The mixture will melt, and ammonia will be evolved. Maintain the temperature for 2-3 hours.

    • Cool the reaction mixture. The solidified mass is the crude product.

    • Treat the crude solid with a hot 5% sodium hydroxide solution to dissolve the product, then filter to remove any insoluble impurities.

    • Acidify the filtrate with acetic acid or dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the target compound.[1]

Protocol 4: Synthesis of 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines
  • Principle: This protocol demonstrates the construction of the pyrimidine ring using an orthoformate, followed by the introduction of an aryl amine. The reaction forms a key intermediate which then cyclizes.

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Reagents:

    • This compound (1.0 mol)

    • Triethyl orthoformate (2.0 mol)

    • Acetic anhydride (5 mL)

    • Substituted Aniline (1.0 mol)

  • Procedure:

    • Suspend this compound in a mixture of triethyl orthoformate and a catalytic amount of acetic anhydride.

    • Heat the mixture to reflux for 6-8 hours. This step forms an ethoxymethyleneamino intermediate.

    • Cool the mixture and add the substituted aniline.

    • Heat the new mixture to reflux for an additional 4-6 hours to facilitate cyclization.

    • After cooling, a solid product will precipitate.

    • Collect the solid by filtration, wash with ethanol, and dry. Recrystallization from a suitable solvent like DMF or ethanol can be performed for further purification.[1]

Part 3: Biological Activity of Derived Heterocycles

The primary therapeutic interest in heterocycles derived from this compound lies in their potent anticancer activity.[2][3] Various derivatives have also shown promise as antimicrobial agents.[4]

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[2]

  • Mechanism of Action: A key mechanism involves the induction of apoptosis (programmed cell death). Studies have shown that active compounds can upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl2.[2] Furthermore, many of these derivatives function as potent Cyclin-Dependent Kinase (CDK) inhibitors , particularly targeting CDK4/6.[2][3] By inhibiting these kinases, the compounds disrupt the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.[2]

  • Cytotoxicity Data: The following table summarizes the in-vitro cytotoxic activity (IC₅₀ values) of representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6b PC-3 (Prostate)0.98[2]
6e MCF-7 (Breast)1.12[2]
8d MCF-7 (Breast)0.86[2]
Doxorubicin PC-3 (Prostate)1.24[2]
Doxorubicin MCF-7 (Breast)0.95[2]
  • Structure-Activity Relationship (SAR) Insights: Initial studies suggest that substitutions on the pyrimidine and pyridine rings significantly modulate anticancer activity. For instance, the introduction of specific aryl groups can enhance potency. One study noted that a derivative with a p-methoxy (p-OCH3) substitution exhibited superior submicromolar activity compared to its unsubstituted counterpart, highlighting the influence of electronic effects on biological efficacy.[2]

Antimicrobial Activity

While less explored than their anticancer effects, heterocycles synthesized from nicotinic acid precursors have also demonstrated notable antimicrobial properties.[4] The condensation of nicotinic acid moieties with other heterocyclic systems or amino acids can produce compounds with activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism often involves the disruption of essential cellular processes in the microbes. Further derivatization of the pyrido[2,3-d]pyrimidine core is a promising avenue for the development of novel antibacterial agents.[6]

Conclusion and Future Perspectives

This compound is a high-value, versatile precursor for the synthesis of a wide array of bioactive heterocyclic compounds. Its pre-functionalized structure allows for straightforward and efficient cyclocondensation reactions, providing rapid access to complex scaffolds like pyrido[2,3-d]pyrimidines. The potent anticancer activity demonstrated by these derivatives, particularly through mechanisms involving apoptosis induction and CDK inhibition, validates this scaffold as a critical area for ongoing drug discovery efforts.

Future work should focus on expanding the library of derivatives through combinatorial synthesis, exploring a wider range of condensing reagents, and performing detailed structure-activity relationship studies to optimize potency and selectivity. Furthermore, a more profound investigation into the antimicrobial and anti-inflammatory potential of these heterocycles could unveil new therapeutic applications for this remarkable class of compounds.

References

  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). [Link]

  • Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • SYNTHESIS OF SOME DIPEPTIDES CONTAINING HETEROCYCLE ISO-NICOTINIC ACID AS AN ANTIMICROBIAL AGENT. European Journal of Pharmaceutical and Medical Research. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. National Institutes of Health (NIH). [Link]

Sources

Methodology for the Synthesis of Substituted Pyrodopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridopyrimidine Scaffold

Pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[1] This scaffold is of significant interest to researchers, particularly in the field of medicinal chemistry, due to its structural resemblance to endogenous purines, allowing these molecules to interact with a wide array of biological targets.[2] The versatility of the pyridopyrimidine core has led to its incorporation into numerous clinically significant molecules, including the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[3] The broad spectrum of biological activities exhibited by pyridopyrimidine derivatives, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscores the importance of robust and efficient synthetic methodologies for their preparation.[4][5]

Depending on the position of the nitrogen atom in the pyridine ring, four primary isomers of pyridopyrimidines exist: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines.[1] This guide provides a detailed overview of the prevalent synthetic strategies for accessing these scaffolds, with a focus on explaining the rationale behind key experimental choices, offering detailed protocols, and presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of substituted pyridopyrimidines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization from Substituted Pyrimidines

A common and versatile approach involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine core. This strategy typically utilizes an aminopyrimidine as a key starting material.

Causality of Experimental Choices:

  • Starting Material Activation: The pyrimidine ring must be activated towards electrophilic substitution for the cyclization to proceed efficiently. This is typically achieved by incorporating electron-donating groups, such as amino or hydroxyl moieties, at the C2 and C4 positions.[6] 6-Aminouracil and its derivatives are frequently employed for this reason.

  • Choice of Cyclizing Agent: The nature of the three-carbon unit used for cyclization determines the substitution pattern on the newly formed pyridine ring.

    • α,β-Unsaturated Carbonyl Compounds: These reagents lead to the formation of a pyridone ring fused to the pyrimidine core. The reaction proceeds via a Michael addition of the 5-position of the aminopyrimidine to the unsaturated system, followed by intramolecular cyclization and dehydration.

    • 1,3-Dicarbonyl Compounds: Reagents like acetylacetone react with aminopyrimidines, often under acidic conditions (e.g., phosphoric acid), to yield 5,7-disubstituted pyridopyrimidines.[6] The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the enamine tautomer of the aminopyrimidine.

  • Solvent and Catalyst: The choice of solvent and catalyst is critical for reaction efficiency and selectivity. Protic solvents can facilitate proton transfer steps, while aprotic solvents may be preferred for reactions involving strong bases. Acidic or basic catalysts are often employed to promote key bond-forming steps.

This protocol describes the synthesis of a pyridopyrimidine core via the reaction of 6-aminouracil with an aryl aldehyde and malononitrile, a classic example of a multi-component reaction that proceeds through a domino Knoevenagel-Michael-cyclization sequence.[5]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture. The basicity of piperidine is crucial for catalyzing both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure pyrido[2,3-d]pyrimidin-7(8H)-one derivative.

Data Presentation:

AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydePiperidineEthanol485
4-ChlorobenzaldehydePiperidineEthanol392
4-MethoxybenzaldehydePiperidineEthanol582

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 6-Aminouracil, Aldehyde, and Malononitrile in Ethanol Add_Catalyst Add catalytic Piperidine Start->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize Wash->Purify End End Purify->End Pure Product

Workflow for the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative.
Multi-Component Reactions (MCRs)

MCRs are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a complex product in a single operation.[7] This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures.[8] The synthesis of pyridopyrimidines is particularly amenable to MCRs.

Causality of Experimental Choices:

  • Component Selection: The choice of components directly dictates the structure of the final pyridopyrimidine. A typical three-component reaction for a pyrido[2,3-d]pyrimidine involves an aminopyrimidine, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

  • Catalyst Role: Catalysts play a pivotal role in MCRs by facilitating multiple bond-forming events in a sequential manner.

    • Brønsted Acids/Bases: Simple organic bases like piperidine or acids like p-toluenesulfonic acid can catalyze the initial condensation and subsequent cyclization steps.[7]

    • Nanocatalysts: Recent advancements have seen the use of nanocatalysts, such as magnetic nanoparticles functionalized with acidic or basic groups.[9] These catalysts offer high surface area, enhanced reactivity, and the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry.[10]

  • Reaction Medium: While traditional organic solvents are often used, there is a growing trend towards using more environmentally benign media like water or solvent-free conditions, especially when employing robust nanocatalysts.[5]

This protocol outlines a green and efficient synthesis using a recyclable magnetic nanocatalyst.[9]

Materials:

  • 2,6-Diaminopyrimidin-4-ol

  • Aromatic aldehyde

  • Malononitrile

  • Fe3O4@SiO2@(CH2)3S–SO3H (sulfonic acid-functionalized magnetic nanoparticles)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the sulfonic acid-functionalized magnetic nanocatalyst (e.g., 10 mol%) in ethanol.

  • Add 2,6-diaminopyrimidin-4-ol (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The nanocatalyst's acidic sites activate the aldehyde for Knoevenagel condensation, and its high surface area promotes the subsequent Michael addition and cyclization steps.[9]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • The ethanolic solution is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to afford the desired tetrahydropyrido[2,3-d]pyrimidine.

Visualization of the Reaction Mechanism:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate_A Ar-CH=C(CN)2 Aldehyde->Intermediate_A + H2O Malononitrile NC-CH2-CN Malononitrile->Intermediate_A + H2O Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Aminopyrimidine Aminopyrimidine Aminopyrimidine->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Final_Product Pyridopyrimidine Intermediate_C->Final_Product

Sources

Application Note: High-Efficiency Synthesis of 2-Amino-4,6-dimethylnicotinic Acid Derivatives via Reusable Nanocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of advanced nanocatalysts in the synthesis of 2-amino-4,6-dimethylnicotinic acid and its nitrile precursors. Nicotinic acid derivatives are crucial scaffolds in medicinal chemistry and drug development.[1] Traditional synthetic routes often require harsh conditions and produce significant waste. Nanocatalysis emerges as a powerful alternative, offering enhanced reaction rates, superior yields, and milder conditions, aligning with the principles of green chemistry.[2][3] This document details the synthesis of a robust, magnetically separable nanocatalyst, its application in the one-pot, multi-component synthesis of 2-amino-4,6-dimethylnicotinonitrile, and the subsequent hydrolysis to the target nicotinic acid. We emphasize the rationale behind experimental design, catalyst reusability, and process optimization to ensure scientific integrity and reproducibility.

The Nanocatalysis Paradigm in Heterocyclic Chemistry

The efficacy of nanocatalysts stems from their exceptionally high surface-area-to-volume ratio, which dramatically increases the number of available active sites for catalysis compared to bulk materials.[4][5] This fundamental property leads to several key advantages in the synthesis of complex molecules like 2-aminonicotinic acid derivatives:

  • Enhanced Catalytic Activity: More active sites translate directly to faster reaction kinetics, often reducing reaction times from hours to minutes.[6]

  • Improved Selectivity: The unique electronic and geometric properties of nanoparticles can be tailored to favor specific reaction pathways, minimizing the formation of unwanted byproducts.[4][5]

  • Milder Reaction Conditions: Many nanocatalyzed reactions can proceed at lower temperatures and pressures, reducing energy consumption and improving the safety profile of the synthesis.

  • Sustainability and Reusability: Heterogeneous nanocatalysts, particularly those on magnetic supports, can be easily recovered and reused for multiple cycles without significant loss of activity, lowering costs and environmental impact.[6][7][8]

The overall workflow presented in this guide follows a logical progression from catalyst preparation to the final purified product, ensuring a robust and validated process.

G cluster_0 Phase 1: Catalyst Preparation cluster_1 Phase 2: Organic Synthesis cluster_2 Phase 3: Validation cat_syn Nanocatalyst Synthesis cat_char Characterization (TEM, XRD, FTIR, EDX) cat_syn->cat_char mcr Multi-Component Reaction (MCR) to form Nitrile Intermediate cat_char->mcr workup Work-Up & Magnetic Catalyst Recovery mcr->workup hydrolysis Hydrolysis to Nicotinic Acid workup->hydrolysis cat_reuse Catalyst Reusability Test workup->cat_reuse purify Product Purification (Recrystallization/Chromatography) hydrolysis->purify prod_char Product Characterization (NMR, IR, MP) purify->prod_char

Figure 1: General experimental workflow.

Featured System: Core-Shell Magnetic Nanocatalyst

For this application, we focus on a copper-functionalized, core-shell magnetic nanocatalyst. This architecture provides an ideal combination of a high-surface-area support, catalytic activity from the copper centers, and facile magnetic separation for recovery and reuse.[6][7] The layered structure ensures stability and prevents the leaching of the active metal into the reaction medium.[8]

G Fe3O4 Fe₃O₄ Core (Magnetic) Silica Silica Shell (Stabilizer) Silica->Fe3O4 Linker Organic Linker (Functionalization) Linker->Silica Cu Cu Complex (Active Site) Cu->Linker

Figure 2: Structure of a core-shell magnetic nanocatalyst.

Protocol I: Synthesis of a Cu-Functionalized Magnetic Nanocatalyst

This protocol describes the synthesis of a representative catalyst, Fe₃O₄@SiO₂-BDSA-Cu, adapted from established methodologies for creating functionalized magnetic nanoparticles.[9]

Materials:

  • FeCl₃·6H₂O, FeCl₂·4H₂O, Ammonia solution (25%)

  • Tetraethyl orthosilicate (TEOS)

  • 3-Chloropropyltrimethoxysilane (CPTMS)

  • 1,3-Benzenedisulfonamide (BDSA)

  • Copper(II) acetate

  • Ethanol, Toluene, Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 200 mL of deionized water under nitrogen with vigorous stirring.

    • Heat the solution to 80°C.

    • Add 20 mL of ammonia solution (25%) dropwise. A black precipitate will form immediately.

    • Continue stirring for 1 hour at 80°C.

    • Cool the mixture, collect the black precipitate using an external magnet, and wash with deionized water until the supernatant is neutral. Then wash with ethanol.

  • Silica Coating (Fe₃O₄@SiO₂):

    • Disperse the Fe₃O₄ nanoparticles in 200 mL of ethanol/water (4:1 v/v) via ultrasonication.

    • Add 5 mL of ammonia solution (25%) followed by 2.0 mL of TEOS.

    • Stir the mixture mechanically for 12 hours at room temperature.

    • Collect the core-shell nanoparticles with a magnet, and wash with ethanol and water.

  • Functionalization with Linker (Fe₃O₄@SiO₂-CPTMS):

    • Disperse the Fe₃O₄@SiO₂ particles in 100 mL of dry toluene.

    • Add 2.0 mL of CPTMS and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the particles magnetically, wash with toluene and ethanol, and dry under vacuum.

  • Immobilization of Ligand and Metal (Fe₃O₄@SiO₂-BDSA-Cu):

    • Disperse the CPTMS-functionalized particles in 50 mL of ethanol containing 1.2 g of 1,3-benzenedisulfonamide (BDSA).

    • Reflux the mixture for 24 hours.

    • Collect the particles, wash with ethanol, and redisperse in 50 mL of ethanol.

    • Add 0.5 g of copper(II) acetate and stir at 60°C for 12 hours.

    • Collect the final nanocatalyst with a magnet, wash thoroughly with ethanol to remove any unbound copper, and dry under vacuum at 60°C.

Catalyst Validation:

Technique Purpose Expected Result
TEM Size and morphology analysisSpherical, core-shell particles with a diameter of 20-50 nm.[2]
XRD Crystalline structure confirmationPeaks corresponding to the magnetite (Fe₃O₄) crystal lattice.
FTIR Verification of functional groupsPeaks for Fe-O, Si-O-Si, C-H, S=O, and N-H bonds confirming successful functionalization.[9]
EDX Elemental composition analysisPresence of Fe, Si, O, C, S, N, and Cu.[9]

Protocol II: One-Pot Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

This multi-component reaction is highly efficient under solvent-free conditions using the prepared nanocatalyst.[9] The reaction synthesizes the nitrile precursor to the target nicotinic acid.

G cluster_reactants r1 Acetone cat Nanocatalyst (Fe₃O₄@SiO₂-BDSA-Cu) 70-80°C, Solvent-free r2 Malononitrile r3 Ammonium Acetate plus1 + plus2 + plus3 + p1 2-Amino-4,6-dimethyl- nicotinonitrile cat->p1 High Yield

Figure 3: Reaction scheme for nicotinonitrile synthesis.

Materials:

  • Acetone

  • Malononitrile

  • Ammonium Acetate

  • Fe₃O₄@SiO₂-BDSA-Cu nanocatalyst

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a 25 mL round-bottom flask, combine acetone (2 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol). Note: Acetone acts as both the solvent and the source of the two methyl groups via an in-situ self-condensation to mesityl oxide.

    • Add the Fe₃O₄@SiO₂-BDSA-Cu nanocatalyst (20 mg, ~2 mol%).

    • Seal the flask and place it in a preheated oil bath at 80°C.

  • Reaction Monitoring:

    • Stir the mixture magnetically for the required time (typically 30-60 minutes).

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-Up and Catalyst Recovery:

    • After completion, cool the reaction mixture to room temperature.

    • Add 10 mL of hot ethanol to dissolve the product.

    • Place a strong neodymium magnet against the side of the flask. The nanocatalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

    • Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings into the product solution. The catalyst can now be dried and stored for reuse.

  • Product Purification:

    • Allow the combined ethanol solution to cool to room temperature and then in an ice bath.

    • The product will crystallize as a pale yellow solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Expected Results:

Parameter Value Reference
Reaction Time 30-60 minutes[9][10]
Yield >90%[9]
Catalyst Reusability At least 4-6 cycles with minimal loss of activity[6][9]

Proposed Reaction Mechanism

The reaction is believed to proceed through a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

G A Acetone + Acetone (Self-Condensation) B Mesityl Oxide (α,β-Unsaturated Ketone) A->B 1. Aldol E Michael Addition B->E Electrophile C Malononitrile + NH₃ (from Ammonium Acetate) D Enamine Intermediate C->D 2. Knoevenagel-type D->E Nucleophile F Cyclized Intermediate E->F 3. Intramolecular Cyclization G Dehydration & Tautomerization F->G 4. Dehydration H Final Product (2-Amino-4,6-dimethylnicotinonitrile) G->H 5. Aromatization

Figure 4: Plausible reaction mechanism pathway.

Protocol III: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is a standard organic transformation.

Materials:

  • 2-Amino-4,6-dimethylnicotinonitrile

  • Sulfuric acid (70% aqueous solution) or Sodium Hydroxide (10M aqueous solution)

  • Glacial acetic acid

Procedure (Acidic Hydrolysis):

  • Add the synthesized nicotinonitrile (1 mmol) to 10 mL of 70% sulfuric acid.

  • Heat the mixture under reflux at 120°C for 4-6 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by the dropwise addition of a concentrated ammonia solution until the pH is approximately 4-5. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol or acetic acid to yield pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in MCR 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Impure reagents.1. Ensure catalyst was properly synthesized and stored; perform characterization.2. Increase reaction time or temperature slightly (e.g., 90°C).3. Use freshly distilled/purified reagents.
Catalyst Deactivation 1. Poisoning by impurities.2. Sintering at high temperatures.3. Leaching of the active metal.1. Ensure reagent purity.2. Do not exceed recommended reaction temperatures.3. After several cycles, wash the catalyst with a dilute EDTA solution, then water and ethanol, and dry to potentially regenerate active sites.
Difficult Product Isolation Product is too soluble in the work-up solvent.Try a different solvent for crystallization (e.g., isopropanol, acetonitrile) or use column chromatography for purification.
Incomplete Hydrolysis Insufficient reaction time or acid/base concentration.Increase reflux time or use a more concentrated acid/base solution. Monitor reaction by TLC to confirm disappearance of starting material.

Conclusion

The use of functionalized magnetic nanocatalysts represents a significant advancement in the synthesis of pharmaceutically relevant heterocyclic compounds like this compound. The protocols outlined here demonstrate a method that is not only highly efficient and rapid but also environmentally benign and economically viable due to the catalyst's excellent reusability.[6][9] This approach provides a robust platform for the rapid generation of libraries of substituted nicotinic acid derivatives, accelerating discovery timelines in drug development.

References

  • Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles - PMC. (n.d.). National Center for Biotechnology Information.
  • Nanocatalysts: Paving the Way for Green and Efficient Chemistry - PURKH. (n.d.). PURKH.
  • Nanoparticles for Catalysts - CD Bioparticles. (n.d.). CD Bioparticles.
  • nanocatalyst in chemistry from synthesis to industrial applications - ResearchGate. (2025, March 5). ResearchGate.
  • nanocatalysts in organic synthesis: bridging the gap between nanotechnology and green chemistry - ResearchGate. (2025, May 14). ResearchGate.
  • Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. (2022, July 6). Royal Society of Chemistry.
  • What Makes Nanocatalysts Ideal for Industrial Chemistry? (2024, February 20). AZoNano.
  • The Use of Nanocatalysts in the Synthesis of Heterocycles: A Contemporary Approach. (n.d.). IntechOpen.
  • Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Compounds Using Nanocatalyst: A Review - Semantic Scholar. (2021, March 27). Semantic Scholar.
  • Sustainable Nanocatalysts for Organic Synthetic Transformations - Longdom Publishing. (n.d.). Longdom Publishing.
  • Organic synthesis relationship with nano-catalysts from efficiency and toxicity viewpoints. (2025, November 15). ResearchGate.
  • The applications of nanocatalysts in the synthesis of heterocyclic compounds. (2024, October 25). ResearchGate.
  • Nanocatalysis - Mohanlal Sukhadia University. (n.d.). Mohanlal Sukhadia University.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Highlights of the Nanocatalysis in Organic Chemistry - MDPI. (n.d.). MDPI.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20). National Center for Biotechnology Information.
  • Biological Synthesis of Nanocatalysts and Their Applications - MDPI. (n.d.). MDPI.
  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). ResearchGate.
  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PubMed. (2023, January 28). National Center for Biotechnology Information.
  • (PDF) Special Issue: Nano-Catalysts and Nano-Technologies for Green Organic Synthesis. (2025, October 16). ResearchGate.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine - Organic Chemistry Research. (n.d.). Organic Chemistry Research.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory, and antimicrobial agents.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the lab. Our goal is to explain the causality behind common synthetic issues and offer field-proven solutions to help you optimize your reactions, improve yields, and streamline your purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of pyrido[2,3-d]pyrimidines.

Q1: What are the most common starting materials for constructing the pyrido[2,3-d]pyrimidine core?

A1: The two most prevalent strategies involve building the pyridine ring onto a pre-existing pyrimidine or, less commonly, forming the pyrimidine ring from a substituted pyridine.

  • From Pyrimidine Precursors: The most frequent approach starts with an appropriately substituted 6-aminopyrimidine, such as 6-aminouracil, 6-amino-1,3-dimethyluracil, or 2,4-diaminopyrimidin-6(1H)-one.[1] The pyridine ring is then annulated onto the pyrimidine C5 and C6 positions by reacting it with various carbon synthons like α,β-unsaturated compounds, 1,3-dicarbonyls, or through multi-component reactions with aldehydes and active methylene compounds.[1][4]

  • From Pyridine Precursors: Alternatively, one can start with a 2-aminopyridine derivative, typically a 2-aminonicotinamide or 2-aminonicotinonitrile.[5] The pyrimidine ring is then formed by cyclization with reagents like orthoformates, urea, or isocyanates.[1][6]

Q2: My one-pot, three-component reaction (3-CR) is giving low yields. What are the most critical parameters to investigate?

A2: One-pot multi-component reactions (MCRs) are highly efficient but sensitive to several factors.[7] If you are experiencing low yields in a reaction involving, for example, an aminopyrimidine, an aldehyde, and an active methylene compound (e.g., malononitrile), consider these critical parameters:

  • Catalyst: The choice and amount of catalyst are crucial. Many MCRs for this scaffold are catalyzed by bases (piperidine, triethylamine), acids (p-TSA), or Lewis acids. Recently, various nano-catalysts have been shown to significantly improve yields and reaction times under greener conditions.[8] In the absence of a catalyst, reaction times can increase dramatically and yields often decrease.[4]

  • Solvent: The polarity of the solvent can influence the reaction rate and solubility of intermediates. Solvents ranging from water and ethanol to DMF and acetic acid have been used.[2][4] Aqueous media are often preferred for their environmental benefits.[4]

  • Temperature: While some reactions proceed at room temperature, many require heating or microwave irradiation to go to completion.[2][4] Microwave synthesis, in particular, can dramatically reduce reaction times and improve yields.[4]

  • Stoichiometry: Ensure precise stoichiometry, especially of the limiting reagent. An excess of one component may lead to side reactions.

Q3: How do I choose between a one-pot MCR and a stepwise synthesis?

A3: The choice depends on your specific target molecule, available starting materials, and optimization capacity.

  • One-Pot MCRs: These are ideal for rapidly generating a library of analogues due to their operational simplicity and high atom economy.[4][7] However, they can be challenging to optimize, as all equilibria and reaction rates are interdependent. They are often best suited for producing known, well-behaved scaffolds.

  • Stepwise Synthesis: This approach offers greater control over the formation of each bond and allows for the isolation and purification of intermediates. This is often necessary for complex target molecules or when MCRs lead to intractable product mixtures or regioisomeric issues.[9][10] While more time-consuming, it can be easier to troubleshoot. Many complex drugs based on this scaffold are prepared via multi-step pathways.[10][11]

Q4: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve selectivity?

A4: Regioselectivity is a known challenge when using unsymmetrical reagents. The orientation of the cyclization is typically governed by the relative reactivity of the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl group will preferentially react with the nucleophilic C5 position of the aminopyrimidine ring.[1] To improve selectivity:

  • Modify the Reagent: Increase the steric or electronic difference between the two carbonyls on your 1,3-dicarbonyl reagent.

  • Change Reaction Conditions: Altering the catalyst (from base to acid) or the solvent can sometimes influence which reaction pathway is kinetically favored.

  • Use a Directed Synthesis: If selectivity remains poor, a stepwise approach may be necessary, where the desired connectivity is unambiguously established in an earlier step.

Section 2: Troubleshooting Guide

This section provides a deeper dive into specific experimental problems, their underlying causes, and actionable solutions.

Problem 1: Low or No Yield

A consistently low yield is one of the most frustrating issues in synthesis. The cause can often be traced systematically.

Troubleshooting Workflow: Low Yield

The following workflow provides a structured approach to diagnosing the root cause of low product yield.[12]

Low_Yield_Workflow start Low Yield Observed check_sm 1. Verify Starting Material (SM) Integrity - Purity (NMR, LC-MS) - Identity - Stability (degradation?) start->check_sm check_cond 2. Review Reaction Conditions - Stoichiometry - Temperature & Time - Atmosphere (inert?) start->check_cond check_proc 3. Analyze Reaction Progress & Workup - TLC/LC-MS monitoring - Product loss during extraction? - Product loss during purification? start->check_proc sm_ok SMs are pure & correct check_sm->sm_ok If OK sm_bad SM Issue Identified check_sm->sm_bad If Not OK cond_ok Conditions Match Protocol check_cond->cond_ok If OK cond_bad Condition Deviation Found check_cond->cond_bad If Not OK proc_ok No obvious loss check_proc->proc_ok If OK proc_bad Product Loss Identified check_proc->proc_bad If Not OK sol_rethink Problem Persists: Consider alternative synthetic route or more robust catalyst system. sm_ok->sol_rethink sol_sm Action: - Re-purify or re-purchase SMs - Use freshly prepared reagents sm_bad->sol_sm cond_ok->sol_rethink sol_cond Action: - Re-run with correct parameters - Optimize temperature/catalyst/solvent cond_bad->sol_cond proc_ok->sol_rethink sol_proc Action: - Modify workup (e.g., pH, solvent) - Optimize purification (chromatography, recrystallization) proc_bad->sol_proc Nitrile_Hydrolysis nitrile Pyrido[2,3-d]pyrimidine -C≡N (Target) amide Side Product: -CONH2 (Amide) nitrile->amide H+ or OH- H2O, Δ (Partial Hydrolysis) acid Side Product: -COOH (Carboxylic Acid) amide->acid H+ or OH- H2O, Δ (Full Hydrolysis)

Caption: Common hydrolysis pathway for nitrile-substituted products.

Causality & Solution:

  • Mechanism: The carbon atom of the nitrile group (oxidation state +3) is electrophilic. [13]It can be attacked by water, a process that is significantly accelerated by protonation of the nitrogen under acidic conditions or by using a strong nucleophile like hydroxide under basic conditions. [14][15]This initially forms an imidic acid tautomer, which rearranges to the more stable amide. Vigorous conditions can drive the hydrolysis further to the carboxylic acid. [15]* Preventative Measures:

    • Use Anhydrous Conditions: If possible, use dry solvents and run the reaction under an inert atmosphere (N₂ or Ar) to minimize the presence of water.

    • Control pH: Avoid excessively strong acidic or basic conditions during the reaction and, critically, during aqueous workup. Neutralize the reaction mixture carefully with a buffered solution if necessary.

    • Minimize Reaction Time and Temperature: Use the mildest conditions that allow the primary reaction to proceed to completion. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

Problem 3: Difficulty in Product Purification

Pyrido[2,3-d]pyrimidines are often planar, aromatic systems with multiple heteroatoms capable of hydrogen bonding. This can lead to poor solubility and challenging purification.

  • Issue: Product crashes out of the reaction mixture as an amorphous solid or tar.

    • Cause: The product may be highly insoluble in the reaction solvent at room temperature. The planar nature of the molecule can lead to strong π-π stacking, reducing solubility.

    • Solution:

      • Hot Filtration: If the product is the only insoluble material, it can sometimes be isolated by diluting the cooled reaction mixture with a suitable solvent, heating to dissolve impurities, and performing a hot filtration to collect the pure product.

      • Solvent Choice: Run the reaction in a more polar, higher-boiling solvent like DMF, DMAc, or DMSO to keep the product dissolved. Be aware that removing these solvents can be difficult.

      • Trituration: After initial isolation, wash (triturate) the crude solid with various solvents (e.g., diethyl ether, hexanes, ethyl acetate) to remove soluble impurities.

  • Issue: Impurities co-elute with the product during column chromatography.

    • Cause: Structurally similar side products may have very similar polarities to the desired compound.

    • Solution:

      • Change the Mobile Phase: Switch from a standard ethyl acetate/hexane system to one with different selectivity, such as dichloromethane/methanol or using additives like 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds).

      • Recrystallization: This is a powerful technique for purifying crystalline solids. Screen various solvents or solvent pairs (e.g., ethanol/water, DMF/water, ethyl acetate/hexane) to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points for common synthetic transformations.

Protocol 1: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is adapted from efficient, green chemistry procedures reported in the literature. [2][4] Reaction Scheme: (6-Aminouracil + Aromatic Aldehyde + Malononitrile → Pyrido[2,3-d]pyrimidine)

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminouracil (1.0 mmol, 127.1 mg), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.2 mmol, 79.2 mg).

  • Solvent and Catalyst Addition: To the flask, add a 1:1 mixture of ethanol and water (10 mL). Add a catalytic amount of diammonium hydrogen phosphate (DAHP) (10 mol%, 0.1 mmol, 13.2 mg).

  • Reaction: Heat the reaction mixture to reflux (approx. 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate will usually form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (2 x 5 mL) to remove unreacted starting materials and the catalyst.

  • Purification: The product obtained after filtration is often of high purity. If further purification is required, recrystallization from ethanol or DMF/water is recommended.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 7-Amino-6-cyanopyrido[2,3-d]pyrimidine via the Vilsmeier-Haack Reaction

This protocol outlines the formation of the pyridine ring using a Vilsmeier reagent, a common and effective method. [16]

  • Vilsmeier Reagent Preparation (In Situ):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 5 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add anhydrous dimethylformamide (DMF, 1.1 mmol) via syringe.

    • Slowly add oxalyl chloride (1.1 mmol) or phosphoryl chloride (POCl₃, 1.1 mmol) dropwise to the stirred solution. Note: Oxalyl chloride is often preferred as it generates gaseous byproducts (CO, CO₂) that are easily removed.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A white suspension of the Vilsmeier reagent will form.

  • Reaction with Aminouracil:

    • Add the appropriate 6-amino-1,3-disubstituted-uracil (1.0 mmol) to the suspension of the Vilsmeier reagent.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the consumption of the uracil starting material (TLC/LC-MS). An intermediate salt is formed.

  • Cyclization and Workup:

    • Remove all volatile solvents under reduced pressure.

    • To the crude residue, add ethanol (10 mL), followed by cyanoacetamide (1.1 mmol) and triethylamine (2.5 mmol).

    • Heat the mixture to reflux and stir for 2-5 hours, monitoring by TLC until the intermediate is consumed.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired pyrido[2,3-d]pyrimidine.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2017). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 9(1), 734-772. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12158-12185. [Link]

  • Quiroga, J., Portilla, J., & Abonia, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. [Link]

  • Sharma, R., Kumar, R., & Verma, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]

  • Hayallah, A. M., & Abdel-Hamid, M. K. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12859. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. [Link]

  • Ghasemzadeh, M. A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • ResearchGate. (n.d.). Catalyst‐free synthesis of pyrido[2,3‐d]pyrimidine 67. [Link]

  • Devkota, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(6), 11094-11111. [Link]

  • Quiroga, J., Portilla, J., & Abonia, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. [Link]

  • Patel, D. R., et al. (2015). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society, 19(5), 545-553. [Link]

  • Tu, S., et al. (2008). An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry, 15(3), 217-221. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 5(6), 1836-1847. [Link]

  • Hussein, A., Eshak, E., & Abu-Shanab, F. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9. [Link]

  • LibreTexts Chemistry. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200843. [Link]

  • ResearchGate. (n.d.). Preparation of pyrido[2,3‐d]pyrimidine derivatives. [Link]

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Technical Support Center: Byproduct Formation in Aminonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of aminonicotinic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation, ensuring the integrity and yield of your desired products. Here, we delve into the causality behind common experimental challenges and provide field-proven insights to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My aminonicotinic acid appears to be degrading upon heating. What is the likely cause and how can I prevent it?

A1: The most probable cause of degradation upon heating is decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[1][2] This is a common thermal decomposition pathway for carboxylic acids.[3][4] The rate of decarboxylation is influenced by temperature, pH, and the presence of metal catalysts.[1][2]

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control: Maintain the reaction temperature as low as possible. Many decarboxylation reactions are initiated at temperatures above 100°C.[1] Whenever feasible, conduct your reaction at or below room temperature.

  • pH Management: Avoid strongly acidic or basic conditions, as these can catalyze decarboxylation.[1] Buffer your reaction mixture if necessary to maintain a neutral pH.

  • Catalyst Selection: Be mindful of the catalysts used. Certain transition metals, like copper, can promote decarboxylation.[2] If your reaction requires a metal catalyst, screen for alternatives that are less likely to induce this side reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of your material to decarboxylation-favoring conditions.[1]

Q2: I am observing a higher molecular weight impurity in my reaction mixture. What could this be?

A2: A higher molecular weight impurity often suggests dimerization, where two molecules of your aminonicotinic acid react with each other.[5] This can occur through various mechanisms, including intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid of another. The reactive nature of the amino and chloro-substituents on the electron-deficient pyridine ring can also lead to self-reaction.[5]

Troubleshooting Protocol: Preventing Dimerization

  • Concentration Control: Run the reaction at a lower concentration to disfavor intermolecular reactions.

  • Order of Addition: If your reaction involves coupling with another reagent, consider adding the aminonicotinic acid slowly to the reaction mixture containing the other reactants. This keeps the instantaneous concentration of the aminonicotinic acid low.

  • Protecting Groups: If dimerization is persistent, consider protecting either the amino or the carboxylic acid group to prevent self-reaction.

  • Temperature Management: Elevated temperatures can provide the activation energy for dimerization.[5] Running the reaction at a lower temperature may mitigate this side reaction.

Q3: My amide coupling reaction with aminonicotinic acid using EDC/DMAP is giving multiple spots on TLC and a low yield. What are the likely side products?

A3: In addition to the desired amide, several side products can form during EDC/DMAP couplings. The major byproducts in the absence of the amine are the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate, and the symmetric anhydride.[6] The amine can also react with the coupling reagent to form a guanidinium byproduct.

Troubleshooting Protocol: Optimizing EDC/DMAP Coupling

  • Order of Addition: A revised order of addition can be beneficial. Stir the aminonicotinic acid, the amine, and DMAP together in the solvent before adding EDC dropwise.[6]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea.[7]

  • Solvent Choice: Consider using a more polar solvent like DMF, which can sometimes improve yields.[6]

  • Base Selection: While DIPEA is often used, ensure it is fresh and pure, as impurities can lead to side reactions.

Q4: I am performing a Sandmeyer reaction on an aminonicotinic acid derivative and observing biaryl impurities. How are these formed and how can I minimize them?

A4: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] The formation of biaryl byproducts is a known issue and provides evidence for the radical nature of this reaction.[8][9] These impurities arise from the coupling of two aryl radicals.

Troubleshooting Protocol: Minimizing Biaryl Formation in Sandmeyer Reactions

  • Controlled Diazotization: Ensure the diazotization is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.

  • Slow Addition: Add the diazonium salt solution slowly to the copper(I) catalyst solution to keep the concentration of the aryl radical intermediate low, thus minimizing radical-radical coupling.

  • Efficient Trapping: Ensure an adequate concentration of the nucleophile and the copper(I) catalyst to efficiently trap the aryl radical as it is formed.

In-Depth Technical Guides

Guide 1: Identification of Common Byproducts by Analytical Techniques

A multi-pronged analytical approach is essential for the accurate identification of impurities.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative analysis and separation of impurities.[10]Structural elucidation of known and unknown compounds.[11]Molecular weight determination and structural information.[10]
Strengths High sensitivity, excellent for quantitation, and can be coupled with MS.[12]Provides detailed structural information, non-destructive.[13]High sensitivity, provides molecular weight, can be used for fragmentation studies.[14]
Limitations Requires reference standards for absolute quantification of impurities.Lower sensitivity compared to MS, may require higher concentrations of impurities for detection.[13]May not distinguish between isomers without chromatographic separation.

Experimental Protocol: Impurity Profiling using HPLC-MS

  • Sample Preparation: Dissolve a known concentration of your crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute compounds with increasing hydrophobicity.

    • Detection: Use a UV detector to monitor the elution of compounds and a mass spectrometer to obtain mass information for each peak.

  • Data Analysis:

    • Identify the peak corresponding to your desired product based on its expected retention time and mass-to-charge ratio (m/z).

    • Analyze the m/z of the other peaks to hypothesize the identity of the impurities (e.g., a peak with a mass corresponding to the starting material minus 44 Da suggests decarboxylation).

    • For unknown impurities, tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Experimental Protocol: Structural Elucidation of Byproducts by NMR Spectroscopy

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC or column chromatography. Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the protons will provide information about the structure of the molecule.[15] For example, the disappearance of the carboxylic acid proton signal and changes in the aromatic region could confirm decarboxylation.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbons and their chemical environments.[11]

  • 2D NMR Techniques:

    • If the structure is complex, utilize 2D NMR techniques such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) for unambiguous structure determination.

Guide 2: Visualizing Reaction Pathways and Byproduct Formation

Understanding the underlying mechanisms is key to preventing byproduct formation.

Diagram 1: Decarboxylation of Aminonicotinic Acid

G cluster_0 Thermal Decarboxylation Start Aminonicotinic Acid TS Six-membered Transition State Start->TS Heat Enol Enol Intermediate TS->Enol CO2 CO₂ TS->CO2 Product Aminopyridine (Decarboxylated Product) Enol->Product Tautomerization

Caption: Mechanism of thermal decarboxylation of an aminonicotinic acid.

Diagram 2: Dimerization of Aminonicotinic Acid

G cluster_1 Intermolecular Dimerization Monomer1 Aminonicotinic Acid (Molecule 1) Dimer Dimer Byproduct Monomer1->Dimer Amide Bond Formation (Amino group of Mol 1 attacks Carboxyl of Mol 2) Monomer2 Aminonicotinic Acid (Molecule 2) Monomer2->Dimer Water H₂O

Caption: Formation of a dimer byproduct via intermolecular amide bond formation.

Diagram 3: Side Reactions in EDC Coupling

G cluster_2 EDC Coupling Side Reactions CarboxylicAcid Aminonicotinic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea DesiredAmide Desired Amide Product O_Acylisourea->DesiredAmide N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement SymmetricAnhydride Symmetric Anhydride Byproduct O_Acylisourea->SymmetricAnhydride Reaction with another Carboxylic Acid Amine Amine Amine->DesiredAmide

Caption: Common side reactions observed during EDC-mediated amide coupling.

References

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). MECHANISM OF THERMAL DECARBOXYLATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131.
  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Al-Zahrani, F. M., El-Shazly, M., & Al-Ghamdi, A. M. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3354.
  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Retrieved from [Link]

  • Dyachenko, V. D., & Konyushkin, L. D. (2019). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 4(7), 11835-11845.
  • Wang, Y., et al. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 25(18), 4235.
  • Priimagi, A., et al. (2007). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 7(6), 1154-1159.
  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • International Journal of Creative Research Thoughts. (2024, July 7). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(40), 5379-5382.
  • Quora. (2015, February 21). What factors may influence the yield of an ester? Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, July 7). IMPURITY PROFILING. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Competition Between Intra‐ and Intermolecular Hydrogen Bonding: o ‐Anisic Acid⋅⋅⋅Formic Acid Heterodimer. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • The Med Tutor. (2023, January 6). The difference between Intermolecular and Intramolecular forces | MCAT Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

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  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Retrieved from [Link]

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Technical Support Center: Improving Reaction Conditions for Substituted Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nicotinic acid derivatives. As crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds, the efficient and controlled synthesis of these pyridine scaffolds is paramount.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. Here, we address specific challenges in a practical question-and-answer format, explaining the chemical principles behind each troubleshooting step.

Section 1: Troubleshooting Low Yields & Purity Issues

Low product yield is one of the most frequently encountered issues. The root cause can often be traced to incomplete reactions, competing side reactions, or losses during workup and purification.

Q1: My reaction is consistently giving low yields. Where should I start my investigation?

A: A low yield is a systemic problem that requires a logical, step-by-step diagnosis. Before making drastic changes, evaluate the following three areas: reaction completion, byproduct formation, and purification efficiency.[3]

1. Assess Reaction Completion:

  • Cause: The most straightforward reason for low yield is an incomplete reaction.[3][4]

  • Troubleshooting:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the reaction has stalled or is simply slow.[3]

    • Time & Temperature: If starting material is still present after the prescribed time, consider extending the reaction duration or moderately increasing the temperature.[3] For thermally sensitive materials, a modest temperature increase (e.g., 10-20 °C) can significantly enhance reaction rates.

2. Analyze for Side Reactions:

  • Cause: The formation of unintended byproducts directly consumes starting materials and complicates purification, reducing the isolated yield.[3] Common side reactions include hydrolysis, over-oxidation, or polymerization.

  • Troubleshooting:

    • Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify the structures of major byproducts. Understanding what is being formed is critical to mitigating its formation.

    • Refer to Sections 3 & 4 of this guide for strategies to minimize specific side reactions.

3. Review Your Purification Protocol:

  • Cause: Significant material loss can occur during workup and purification, especially with multiple recrystallization steps.[3][5]

  • Troubleshooting:

    • Recrystallization: Optimize the solvent system and volume. Using the minimum amount of hot solvent necessary for dissolution will maximize crystal recovery upon cooling.[3]

    • Extraction: Ensure the pH of the aqueous layer is correctly adjusted to ensure your product is in a neutral, organic-soluble form during extraction. For nicotinic acids, acidifying the aqueous phase to pH ~4-5 is often necessary before extracting with an organic solvent.[1]

    • Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid collecting mixed fractions.

G start Low Yield Observed check_completion 1. Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion analyze_byproducts 2. Are major byproducts present? (Analyze crude by LC-MS/NMR) check_completion->analyze_byproducts  Yes optimize Optimize Conditions: - Extend time/Increase temp - Use fresh catalyst - Adjust stoichiometry check_completion->optimize  No review_purification 3. Is material lost during purification? (Review extraction pH, recrystallization volume) analyze_byproducts->review_purification  Yes mitigate Mitigate Side Reactions: - Control Temp/pH - Use anhydrous solvents - Select milder reagents analyze_byproducts->mitigate  No refine_workup Refine Workup: - Optimize solvent volumes - Adjust extraction pH - Consider alternative purification review_purification->refine_workup G cluster_0 Traditional Bohlmann-Rahtz cluster_1 Improved One-Pot Method Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine High Temp. (Thermal Cyclodehydration) Ketone Ketone InSituEnamine In Situ Enamine Generation Ketone->InSituEnamine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->InSituEnamine Aminodiene2 Aminodiene Intermediate InSituEnamine->Aminodiene2 Ethynylketone2 Ethynylketone Ethynylketone2->Aminodiene2 Pyridine2 Substituted Pyridine Aminodiene2->Pyridine2 Mild Catalyst (e.g., Amberlyst-15)

Caption: Comparison of traditional vs. improved Bohlmann-Rahtz workflows.
Q4: My Guareschi-Thorpe reaction to form a 2-pyridone is sluggish and requires harsh conditions. Are there greener alternatives?

A: Yes. The classical Guareschi-Thorpe condensation, which typically involves reacting components like a 1,3-dicarbonyl and cyanoacetamide, has been significantly improved using modern, environmentally friendly conditions. [6][7][8]

  • The Causality: The reaction involves a series of condensations and a cyclization. Traditional methods often rely on refluxing in organic solvents with bases like piperidine or ammonia. A key innovation is recognizing that a reagent can serve dual roles as both a nitrogen source and a mild base to promote the condensation steps.

  • Improved Protocol (Aqueous Synthesis):

    • Reagents: Use ammonium carbonate as both the nitrogen source and the reaction promoter. [8] * Solvent: The reaction can be run effectively in water or a water/ethanol mixture at a moderate temperature (e.g., 80 °C). [8] * Advantages: This approach is inexpensive, user-friendly, and eco-friendly. Often, the desired 2-pyridone product precipitates directly from the reaction medium, allowing for a very simple filtration workup. [8]

Section 3: Specific Side Reactions and Mitigation

Controlling selectivity and preventing the formation of byproducts is central to achieving high yields and purity.

Q5: I'm synthesizing a nicotinic acid derivative from a nitrile precursor (3-cyanopyridine), but I'm getting significant amounts of the intermediate nicotinamide. How do I control the hydrolysis?

A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Controlling the extent of this reaction is critical and depends heavily on reaction conditions. [3]Formation of the amide as a byproduct is common. [9]

  • The Causality: Hydrolysis of the nitrile is catalyzed by both acid and base. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. [3]In basic conditions, the hydroxide ion directly attacks the nitrile carbon. [3]The subsequent hydrolysis of the amide to the carboxylic acid also depends on these factors.

  • Strategies for Control:

    • pH Control: The pH is the most critical factor. To favor the carboxylic acid, stronger basic or acidic conditions and longer reaction times are generally needed. To stop at the amide, milder conditions are required. The ratio of base to cyanopyridine can be adjusted to control whether the amide or the acid is the major product. [10][11] 2. Anhydrous Conditions: If another reaction is being performed and hydrolysis is an unwanted side reaction, it is imperative to use anhydrous solvents and reagents to minimize the presence of water. [3] 3. Temperature and Time: Both elevated temperatures and prolonged reaction times promote the full hydrolysis to the carboxylic acid. [3]Monitor the reaction closely and stop it once the desired product is maximized to avoid over-reaction.

    • Enzymatic Synthesis: For highly selective conversion of 3-cyanopyridine to nicotinic acid, consider enzymatic methods. Nitrilase-producing microorganisms can catalyze the hydrolysis with high efficiency and selectivity under mild, aqueous conditions, avoiding harsh chemical reagents. [12][13]

G cluster_0 Reaction Conditions start Starting with 3-Cyanopyridine condition Control Variables: - pH (Acid/Base concentration) - Water Content (Anhydrous vs. Aqueous) - Temperature & Time amide Nicotinamide condition->amide Mild Conditions (e.g., controlled pH, lower temp) acid Nicotinic Acid condition->acid Forcing Conditions (e.g., excess base/acid, higher temp) amide->acid Further Hydrolysis

Caption: Controlling the outcome of 3-cyanopyridine hydrolysis.
Q6: I am trying to synthesize a substituted nicotinic acid, but I am observing decarboxylation. Why is this happening and how can I prevent it?

A: Decarboxylation (loss of CO₂) is a potential side reaction for pyridinecarboxylic acids, but its likelihood is highly dependent on the position of the carboxyl group and the reaction temperature.

  • The Causality: Picolinic acid (2-pyridinecarboxylic acid) is significantly more prone to decarboxylation upon heating than nicotinic (3-position) or isonicotinic (4-position) acids. [14]This is because the nitrogen atom at the 2-position can stabilize the reaction intermediate through the formation of a zwitterion, which then loses CO₂. [14][15]* Prevention Strategies:

    • Positional Awareness: Be aware that if your synthetic route involves a 2-carboxy pyridine intermediate, it will be much more sensitive to heat than a 3-carboxy (nicotinic acid) analogue.

    • Temperature Control: If you are working with a thermally sensitive pyridinecarboxylic acid, avoid high reaction temperatures. If a subsequent step requires heat, consider protecting the carboxylic acid group as an ester first.

    • Solvent Choice: The decarboxylation mechanism can be influenced by the solvent. In some cases, water appears to play a critical role in the decarboxylation of picolinate anions by forming a hydrogen-bonded bridge. [16][17]Running the reaction in a non-aqueous solvent may help suppress this side reaction.

Section 4: Experimental Protocols & Data
Protocol 1: One-Pot, Catalyzed Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine

This protocol utilizes an in situ enamine generation and a solid acid catalyst to provide a milder, more efficient alternative to the classical Bohlmann-Rahtz synthesis. [18][19]

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the starting ketone (1.0 eq.), the ethynylketone (1.0 eq.), and ammonium acetate (1.5 eq.).

  • Catalyst and Solvent: Add Amberlyst-15 ion exchange resin (approx. 10% w/w of the limiting reagent) and a suitable solvent (e.g., toluene or isopropanol).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor by TLC. The reaction typically proceeds to completion within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 catalyst, washing the resin with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the 2,3,6-trisubstituted pyridine.

Table 1: Comparative Overview of Key Synthetic Routes
Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedConvergent; builds complex cores efficiently. [1]Can require high temperatures; specific substitution pattern. [1][18]
Guareschi-Thorpe Synthesis De Novo SynthesisKnoevenagel-type Condensation & Cyclization2-Hydroxy-3-cyano pyridines (Pyridones)Utilizes simple starting materials; recent green methods available. [8]Limited to specific pyridone structures. [6]
Oxidation of Alkylpyridines Core FunctionalizationC-H OxidationParent nicotinic acid from 3-picoline or 5-ethyl-2-methylpyridine. [1][20]Industrially relevant; uses inexpensive starting materials. [1][20]Environmentally challenging (e.g., NOx byproducts); can lead to over-oxidation. [20][21]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions. [1]Excellent functional group tolerance; mild conditions. [1]Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen. [1]
Hydrolysis of Cyanopyridines Core FunctionalizationNitrile HydrolysisCarboxylic acid from a nitrile group.Can be highly efficient; enzymatic options offer green alternative. [12][13]Can be difficult to stop at the intermediate amide stage; may require harsh conditions. [3][10]
References
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Purification of nicotinic acid.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Journal articles: 'Substituted Nicotinic acid'. Grafiati. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Nicotinic acid. Organic Syntheses Procedure. [Link]

  • Optimization conditions for the synthesis of (6). ResearchGate. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. [Link]

  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org. [Link]

  • Guareschi-Thorpe Condensation. Merck Index. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Purification of nicotinamide.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed. [Link]

  • Hammick reaction. Wikipedia. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-4,6-dimethylnicotinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Understanding the Molecule: Why is Solubility a Challenge?

2-Amino-4,6-dimethylnicotinic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This dual nature is central to its solubility behavior. At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge, resulting in strong intermolecular interactions and often, minimal aqueous solubility. The key to solubilization lies in shifting the pH away from the pI to create a predominantly charged species (either a soluble anion or cation) that readily interacts with polar solvents like water.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

FAQ 1: My this compound won't dissolve in neutral water. What is the first step?

Answer:

This is the most common issue and is expected due to the molecule's amphoteric nature. In a neutral aqueous solution (pH ≈ 7), the compound is likely near its isoelectric point, leading to minimal solubility. The first and most effective troubleshooting step is to adjust the pH. The solubility of many compounds is strongly dependent on the pH of the solution[1][2][3].

Immediate Action: Attempt to dissolve the compound in either a dilute acidic or a dilute basic solution.

  • To create a soluble salt of the amine: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. This will protonate the basic amino group, forming a more soluble cationic species.

  • To create a soluble salt of the carboxylic acid: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the acidic carboxylic acid group, forming a more soluble anionic species[4][5].

This approach, known as salt formation, is one of the most common and effective methods for increasing the solubility of weakly acidic and basic drugs[5][6][7].

Visualizing the Effect of pH on Solubility

The following diagram illustrates the relationship between pH and the ionization state of an amphoteric molecule like this compound, which directly impacts its solubility.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) low_pH Predominantly Cationic (Protonated Amino Group) High Solubility pI Zwitterionic (Neutral Net Charge) Minimum Solubility low_pH->pI Increase pH high_pH Predominantly Anionic (Deprotonated Carboxyl Group) High Solubility pI->high_pH Increase pH G start Start: Compound Insoluble in Neutral Water ph_adjust Step 1: pH Adjustment (Dilute Acid/Base) start->ph_adjust ph_success Soluble? (Yes) ph_adjust->ph_success Check Solubility ph_fail Soluble? (No) ph_adjust->ph_fail Check Solubility end_ok Proceed with Experiment ph_success->end_ok cosolvent Step 2: Cosolvent Screening (DMSO, EtOH, PEG 400) ph_fail->cosolvent cosolvent_success Soluble? (Yes) cosolvent->cosolvent_success Check Solubility cosolvent_fail Soluble? (No) cosolvent->cosolvent_fail Check Solubility cosolvent_success->end_ok advanced Step 3: Advanced Methods (Cyclodextrins, Surfactants) cosolvent_fail->advanced end_consult Consult Formulation Specialist advanced->end_consult

Caption: Systematic workflow for troubleshooting solubility.

References

  • Cosolvency | PPTX. (n.d.). Slideshare.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Solubility Enhancement of Etoricoxib by Cosolvency Approach. (n.d.). SciSpace.
  • Cosolvent. (n.d.). Wikipedia.
  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Why salt formation of weak acid increases the drug solubility?. (2023, February 8). ResearchGate.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). European Journal of Pharmaceutical Sciences, 48(3), 497-508.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • 17.5: Solubility and pH. (2023, April 12). Chemistry LibreTexts.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • How does pH affect solubility?. (2025, March 11). askIITians.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. (2025, August 10). ResearchGate.
  • Sanghvi, R., Evans, D., & Yalkowsky, S. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. International journal of pharmaceutics, 336(1-2), 35-41.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. (2026, January 9). ACS Omega.
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate.

Sources

Technical Support Center: Optimization of Catalyst Loading for Aminonicotinic Acid Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the optimization of catalyst loading for the intramolecular cyclization of aminonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical transformation. The cyclization of aminonicotinic acids is a pivotal step in the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.

Achieving high yield and selectivity in these reactions is frequently a non-trivial task, with catalyst loading being one of the most critical parameters. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the role of catalyst loading in aminonicotinic acid cyclization.

Q1: What is the fundamental role of a catalyst in aminonicotinic acid cyclization? A catalyst in this context provides an alternative, lower-energy reaction pathway for the intramolecular cyclization. Aminonicotinic acid possesses both an amine (nucleophile) and a carboxylic acid (electrophile after activation) or a derivative group. The catalyst, typically a Brønsted or Lewis acid, activates the electrophilic site, making it more susceptible to nucleophilic attack by the amino group. This accelerates the rate of ring closure, often allowing the reaction to proceed under milder conditions than would otherwise be possible.[1][2]

Q2: How does catalyst loading directly impact reaction yield and selectivity? Catalyst loading is a delicate balance.

  • Yield: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low conversion of the starting material and thus low yield.[3] Conversely, increasing catalyst loading generally increases the reaction rate up to a certain point, beyond which it may not improve the yield and can even lead to degradation.[4][5]

  • Selectivity: Excessive catalyst loading can be detrimental to selectivity.[6] It can promote undesired side reactions, such as intermolecular condensation, polymerization, or decomposition of the starting material or product.[7][8] Finding the "sweet spot" is crucial for maximizing the formation of the desired cyclized product while minimizing byproducts.

Q3: What are the typical catalyst loading ranges for these types of cyclizations? The optimal catalyst loading is highly dependent on the specific substrate, catalyst type (e.g., palladium, copper, Brønsted acid), solvent, and temperature.[9] However, a general starting point for optimization is often in the range of 1-10 mol%. For highly active catalysts, loadings as low as 0.05-2 mol% might be sufficient.[3] It is rare for intramolecular cyclizations of this nature to require stoichiometric amounts of a true catalyst. Always begin with a low-to-moderate loading and systematically increase it.

Q4: Can the choice of catalyst affect the optimal loading? Absolutely. A highly efficient catalyst, such as certain palladium complexes in cross-coupling-cyclization cascades or strong Brønsted acids, will require a much lower loading than a less active one.[1][10] For instance, a reaction catalyzed by a robust silica-supported perchloric acid might proceed efficiently at a low weight percentage, whereas a weaker Lewis acid might require a higher loading to achieve a comparable reaction rate.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide is structured in a "Problem -> Possible Cause -> Recommended Solution" format to directly address challenges you may encounter in the lab.

Problem 1: Low or No Product Yield

Your reaction has run for the expected duration, but TLC or LC-MS analysis shows a high amount of starting material and little to no desired product.

LowYield_Workflow start Low Yield Observed check_loading Is Catalyst Loading Sufficient? start->check_loading check_activity Is the Catalyst Active? check_loading->check_activity Yes increase_loading Action: Systematically Increase Catalyst Loading check_loading->increase_loading No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_activity->check_conditions Yes use_fresh Action: Use Fresh Catalyst & Ensure Inert Atmosphere check_activity->use_fresh No check_purity Are Starting Materials & Solvents Pure? check_conditions->check_purity Yes optimize_temp Action: Optimize Temperature & Monitor Reaction Over Time check_conditions->optimize_temp No purify_reagents Action: Purify Starting Material & Use Anhydrous Solvent check_purity->purify_reagents No end Yield Improved check_purity->end Yes increase_loading->end use_fresh->end optimize_temp->end purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause A: Insufficient Catalyst Loading

    • Causality: The most straightforward reason for a slow or incomplete reaction is an insufficient number of catalytic cycles occurring within the given timeframe. The concentration of the active catalytic species is too low to convert the substrate efficiently.

    • Solution: Perform a systematic optimization by setting up a series of parallel reactions with incrementally increasing catalyst loads (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%). Monitor the reaction progress by TLC or LC-MS at regular intervals. This will help identify the loading at which the reaction rate and conversion are maximized without generating significant byproducts.[4][11]

  • Possible Cause B: Catalyst Deactivation or Poisoning

    • Causality: Many catalysts, especially transition metals like palladium, are sensitive to impurities.[10] Poisons like sulfur, or even excess water or oxygen, can bind to the active sites and render the catalyst inactive.[12][13] The catalyst may also degrade under the reaction conditions, a process known as deactivation.[14]

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst has been stored properly and is not from an old or potentially contaminated batch.[13]

      • Purify Reagents: Impurities in the aminonicotinic acid starting material or solvent can act as catalyst poisons. Recrystallize the starting material and use high-purity, anhydrous solvents.

      • Maintain Inert Atmosphere: If using an air-sensitive catalyst (e.g., Pd(0) species), conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Causality: Cyclization reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may be kinetically slow or not proceed at all.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential decomposition.[15] Be aware that excessively high temperatures can lead to byproduct formation and should be avoided.[13]

Problem 2: Poor Selectivity / Significant Byproduct Formation

The reaction proceeds, but you observe multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired products.

  • Possible Cause A: Excessive Catalyst Loading

    • Causality: A high concentration of catalyst can accelerate not only the desired intramolecular cyclization but also alternative reaction pathways.[7] This can include intermolecular reactions (dimerization), or further reactions of the desired product, leading to a complex mixture.[6]

    • Solution: Reduce the catalyst loading significantly. Run a series of experiments with lower concentrations (e.g., 5 mol% down to 2 mol%, 1 mol%, 0.5 mol%). Often, a lower loading provides a better balance between reaction rate and selectivity.[3]

  • Possible Cause B: Catalyst Type is Not Optimal for Selectivity

    • Causality: Different catalysts can favor different mechanistic pathways. For example, in the cyclization of amino-alcohols, one catalyst might favor dehydration to a cyclic amine, while another favors oxidation to a lactam (cyclic amide).[16][17] Similarly, for aminonicotinic acid, some catalysts might promote decarboxylation or other side reactions.

    • Solution: Screen a panel of different catalysts. If you are using a Lewis acid, try a Brønsted acid, or vice-versa.[1] For transition-metal-catalyzed reactions, varying the metal (e.g., Cu vs. Pd) or the ligand can have a profound impact on selectivity.[9][18]

Section 3: Experimental Protocols & Data Management
Experimental Protocol 1: Systematic Optimization of Catalyst Loading

This protocol describes a general workflow for identifying the optimal catalyst loading for the cyclization of a generic aminonicotinic acid derivative.

Optimization_Workflow start Define Reaction: Substrate, Catalyst, Solvent, Temp. setup_rxns Set Up Parallel Reactions (e.g., 0.5, 1, 2.5, 5, 10 mol% catalyst) start->setup_rxns monitor Monitor Reactions vs. Time (TLC, LC-MS) setup_rxns->monitor analyze Analyze Data: Conversion, Yield, Purity monitor->analyze decision Optimum Found? analyze->decision fine_tune Fine-Tune Loading Around Best Result decision->fine_tune No end Optimal Catalyst Loading Determined decision->end Yes fine_tune->monitor

Caption: Workflow for optimizing catalyst loading.

Methodology:

  • Preparation: To five separate, identical reaction vessels (e.g., microwave vials or round-bottom flasks equipped with stir bars and condensers), add the aminonicotinic acid substrate (e.g., 100 mg, 1.0 eq) and the chosen solvent (e.g., 2 mL).

  • Catalyst Addition: To each vessel, add a different amount of the catalyst. Prepare stock solutions if necessary for accurate dispensing of small quantities.

    • Vessel 1: 0.5 mol%

    • Vessel 2: 1.0 mol%

    • Vessel 3: 2.5 mol%

    • Vessel 4: 5.0 mol%

    • Vessel 5: 10.0 mol%

  • Reaction: Place all vessels in a pre-heated oil bath or heating block at the desired temperature (e.g., 80 °C). Start stirring simultaneously.

  • Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot (e.g., with a buffer solution) and analyze by TLC and/or LC-MS to determine the conversion of starting material and the relative amount of product and byproducts.

  • Work-up: Once the reactions have reached completion or a predetermined endpoint, cool the vessels to room temperature and perform an appropriate aqueous work-up and extraction.

  • Analysis & Data Tabulation: After purification (e.g., by column chromatography), determine the isolated yield for each reaction. Tabulate the results to identify the optimal loading.

Data Presentation: Example Optimization Table

The data from the protocol above should be organized into a clear table to facilitate analysis.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%) (by LCMS)Isolated Yield (%)Purity (%) (by NMR/LCMS)
0.5243528>98
1.0247871>98
2.5 12 >99 94 >98
5.08>999195 (minor byproduct)
10.06>998588 (multiple byproducts)

In this hypothetical example, 2.5 mol% provides the best combination of high yield, excellent purity, and a reasonable reaction time.

Section 4: References
  • ResearchGate. (n.d.). Optimization of amount of catalyst-loading in the model reaction. [Download Table]. Retrieved from [Link]

  • Laschat, S., et al. (2018). Optimization of Catalyst Loading and Scale. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of amount of the catalyst loading. [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. [Download Scientific Diagram]. Retrieved from [Link]

  • Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. [Download Table]. Retrieved from [Link]

  • Toste, F. D., et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Retrieved from [Link]

  • Reddit. (2021). Effect of Catalysts on Selectivity. r/ChemicalEngineering. Retrieved from [Link]

  • Sigmond, E., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2023). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. Applied Sciences. Retrieved from [Link]

  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Retrieved from

  • ResearchGate. (n.d.). Effect of catalyst loading on conversion, yields, and selectivity of... [Download Scientific Diagram]. Retrieved from [Link]

  • Tang, Y., et al. (2020). Activation modes in biocatalytic radical cyclization reactions. Biotechnology and Bioengineering. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. Retrieved from [Link]

  • Energy Advances. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]

  • Wu, X., et al. (2017). Reductive Amination/Cyclization of Levulinic Acid to Pyrrolidones versus Pyrrolidines by Switching the Catalyst from AlCl3 to RuCl3 under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Retrieved from [Link]

  • Zhou, N., et al. (2014). Cu/Mn Co-oxidized Cyclization for the Synthesis of Highly Substituted Pyrrole Derivatives from Amino Acid Esters: A Strategy for the Biomimetic Syntheses of Lycogarubin C and Chromopyrrolic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mn(iii)-Catalyzed cascade cyclization reaction of o-acyl aromatic isocyanides with boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. Retrieved from [Link]

  • Ma, S. (2009). Handbook of Cyclization Reactions. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mn( iii )-Catalyzed cascade cyclization reaction of o -acyl aromatic isocyanides with boronic acids. Retrieved from [Link]

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Validation & Comparative

Comparative Analysis of Aminonicotinic Acid Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a validated and highly sought-after class of drug targets. Among the myriad of scaffolds explored for kinase inhibition, aminonicotinic acid and its derivatives have emerged as a privileged structural motif, demonstrating significant potential in the development of targeted therapies.

This guide provides a comprehensive comparative analysis of various aminonicotinic acid derivatives that have been investigated as kinase inhibitors. We will delve into their structure-activity relationships (SAR), comparative potencies against key kinase targets, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and advancement of novel kinase inhibitors.

The Strategic Advantage of the Aminonicotinic Acid Scaffold

The aminonicotinic acid backbone, a pyridine ring substituted with both a carboxylic acid and an amino group, offers a versatile framework for inhibitor design. Its inherent chemical features, including hydrogen bond donors and acceptors, and a rigid aromatic core, allow for specific and high-affinity interactions within the ATP-binding pocket of various kinases. The core structure can be readily modified at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of derivatives targeting a range of critical kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (Abl), and Sarcoma (Src) family kinases.

Comparative Inhibitory Potency of Aminonicotinic Acid Derivatives

The efficacy of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the target kinase's activity. The following table summarizes the in vitro inhibitory activities of selected aminonicotinic acid derivatives and structurally related compounds against key oncogenic kinases. This comparative data is essential for understanding the SAR and for guiding the design of next-generation inhibitors.

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
Aminopyrimidine ImatinibAbl, c-Kit, PDGFR25 - 200[1]
Aminopyrimidine NilotinibBcr-Abl< 30[2]
Aminopyrimidine DasatinibBcr-Abl, Src3.0 (Bcr-Abl), 0.55 (Src)[2]
Quinazolinamine GefitinibEGFR4.1 (µM)[3]
Quinazolinamine ErlotinibEGFR-[4]
Pyridopyrimidine Compound 1EGFR (WT)93 (µM)[5]
Pyridopyrimidine Compound 1EGFR (T790M)174 (µM)[5]

Note: Imatinib and Nilotinib, while not direct aminonicotinic acid derivatives, contain a key aminopyrimidine pharmacophore that is structurally and electronically similar and serves as a valuable benchmark for SAR studies.

Deciphering Kinase Inhibition: Key Experimental Protocols

The robust evaluation of kinase inhibitors relies on a suite of well-designed biochemical and cell-based assays. The choice of assay is dictated by the specific research question, from initial high-throughput screening to detailed mechanistic studies in a cellular context.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Causality: This assay isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment. It is the gold standard for determining IC50 values and for understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Self-Validation: The protocol includes positive controls (known inhibitors) and negative controls (inactive compounds or vehicle) to ensure the assay is performing as expected. The signal-to-background ratio and Z'-factor are key metrics for assessing assay quality in high-throughput formats.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, Abl, Src)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

    • Test compounds (aminonicotinic acid derivatives) dissolved in DMSO

    • Detection reagents (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibodies)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include wells for positive and negative controls.

    • Add the purified kinase to all wells except the no-enzyme control.

    • Add the specific substrate to all wells.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for ATP to ensure competitive inhibition can be accurately measured).

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stopping solution or by placing the plate on ice).

    • Detect the kinase activity. The method of detection will vary depending on the assay format:

      • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based: May use a fluorescently labeled substrate or an antibody-based detection method like TR-FRET.

      • Radiometric: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

    • Data Analysis:

      • Plot the kinase activity against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Add_Components Add Buffer, Compound, Kinase, Substrate Compound_Prep->Add_Components Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubate Incubate at Controlled Temp. Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Plot Dose-Response Curve Detect_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50

Caption: Workflow for determining the IC50 of aminonicotinic acid derivatives.

Cell-Based Kinase Inhibition Assay

Objective: To assess the ability of a compound to inhibit a specific kinase within a living cell, thus providing a more physiologically relevant measure of its activity.

Causality: This assay format takes into account factors such as cell permeability, off-target effects, and engagement with the target in its native environment. It provides a crucial bridge between biochemical potency and potential therapeutic efficacy.

Self-Validation: The use of well-characterized cell lines with known kinase dependencies (e.g., cancer cell lines with activating mutations in EGFR) provides a self-validating system. Positive controls (e.g., clinically approved inhibitors) and negative controls are essential for data interpretation.

Detailed Protocol (using a Western Blot readout for phosphorylation):

  • Reagents and Materials:

    • Cancer cell line with a known dependency on the target kinase (e.g., A549 for EGFR, K562 for Bcr-Abl).

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • Test compounds (aminonicotinic acid derivatives).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (total and phospho-specific for the kinase and a downstream substrate).

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours). Include vehicle-treated controls.

    • If the kinase is activated by a ligand (e.g., EGF for EGFR), stimulate the cells with the ligand for a short period before harvesting.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.

    • Data Analysis:

      • Quantify the band intensities of the phosphorylated and total proteins.

      • Calculate the ratio of phosphorylated to total protein for each treatment condition.

      • Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many aminonicotinic acid derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[6] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a hallmark of several cancers, including non-small cell lung cancer and colorectal cancer.[4]

Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Aminonicotinic acid-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling cascades.[7]

EGFR Signaling Pathway and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminonicotinic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR signaling by an aminonicotinic acid derivative.

Conclusion and Future Perspectives

The aminonicotinic acid scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the potential of these derivatives to achieve high potency and selectivity against clinically relevant kinases. The detailed experimental protocols provide a framework for the rigorous evaluation of these compounds, ensuring both scientific integrity and the generation of reliable, translatable data.

Future efforts in this field will likely focus on several key areas:

  • Enhancing Selectivity: Designing derivatives that can discriminate between closely related kinases to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations in kinases like EGFR and Abl.

  • Exploring Novel Targets: Expanding the application of the aminonicotinic acid scaffold to inhibit other kinase families implicated in a broader range of diseases.

  • Optimizing Drug-like Properties: Improving the pharmacokinetic and metabolic profiles of these derivatives to enhance their clinical viability.

By leveraging the insights from structure-activity relationships and employing robust experimental methodologies, the scientific community is well-positioned to unlock the full therapeutic potential of aminonicotinic acid derivatives in the ongoing fight against cancer and other debilitating diseases.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple, diverse biological targets.[1][2][3] This bicyclic nitrogen-containing heterocycle, an analog of purine, has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6][7][8] A significant body of research has established these compounds as potent inhibitors of protein kinases, which are critical regulators of cellular processes and highly validated targets in oncology.[1][2][9][10]

Derivatives of this scaffold have shown remarkable efficacy against key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[11][12][13][14][15][16] This guide provides a comprehensive, field-proven framework for validating the biological activity of novel pyrido[2,3-d]pyrimidines, using a hypothetical lead compound derived from 2-Amino-4,6-dimethylnicotinic acid as a practical case study. We will navigate the logical progression from initial biochemical validation to complex cell-based assays and finally to preclinical in vivo models, emphasizing the causality behind each experimental choice to ensure a scientifically rigorous evaluation.

The Strategic Imperative: Targeting Protein Kinases

Protein kinases orchestrate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Kinase inhibitors, which typically function by competing with ATP for the enzyme's binding site, have revolutionized cancer therapy.[14][17] Validating a novel pyrido[2,3-d]pyrimidine derivative requires demonstrating not only that it can inhibit a target kinase but also that this inhibition translates into a meaningful anti-cancer effect in a biological system.

To contextualize our validation workflow, let's consider the EGFR signaling pathway, a frequent target of pyrido[2,3-d]pyrimidine inhibitors.[12][15][18]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

A Validated Workflow for Biological Characterization

A robust validation strategy proceeds from the simplest system (biochemical) to the most complex (in vivo), with each phase designed to answer specific questions. This stepwise approach is both scientifically sound and resource-efficient, ensuring that only the most promising compounds advance.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: MOA & Selectivity cluster_3 Phase 4: In Vivo Efficacy Biochem Biochemical Assays (Enzyme Kinetics) IC50 Determine IC50 (Potency) Biochem->IC50 Cell Cell-Based Assays (Anti-Proliferation) IC50->Cell Advance Promising Hits Target Target Engagement (e.g., Western Blot) Cell->Target MOA Mechanism of Action (Cell Cycle, Apoptosis) Target->MOA Confirm On-Target Activity Selectivity Kinase Panel Screening (Selectivity Profile) MOA->Selectivity InVivo Preclinical Models (Xenografts) Selectivity->InVivo Select Candidate with Good Profile Efficacy Determine TGI (Efficacy & Toxicity) InVivo->Efficacy

Caption: Stepwise Workflow for Validating Biological Activity.

Phase 1: Biochemical Assays — Confirming Direct Target Inhibition

Expertise & Experience: The foundational step is to confirm that your compound directly interacts with and inhibits the purified target kinase in a cell-free environment. This is critical because a compound might fail in a cell-based assay for many reasons (e.g., poor permeability, efflux), but a negative result here definitively indicates a lack of direct target activity. We employ assays that measure the product of the kinase reaction (ADP), providing a direct, quantitative measure of enzymatic activity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic tyrosine kinase using a universal, non-radioactive method like the ADP-Glo™ Kinase Assay.[19][20]

  • Reagent Preparation:

    • Prepare a 2X solution of the purified kinase (e.g., EGFRT790M) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., a generic poly-Glu-Tyr peptide) and ATP in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) to facilitate the identification of competitive inhibitors.

    • Serially dilute the test pyrido[2,3-d]pyrimidine and a reference inhibitor (e.g., Osimertinib for EGFRT790M) in 100% DMSO, then dilute into the reaction buffer to create 5X compound solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 5X compound solution to each well. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X kinase solution to initiate the reaction, mix gently, and incubate at room temperature for 60 minutes.

    • Add 10 µL of the 2X substrate/ATP solution to start the phosphorylation reaction. Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative Potency

The primary output is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseBiochemical IC50 (nM)
Pyrido[2,3-d]pyrimidine-X EGFRL858R/T790M13
Osimertinib (Reference)EGFRL858R/T790M8
Pyrido[2,3-d]pyrimidine-X EGFRWT980
Osimertinib (Reference)EGFRWT490

Data are hypothetical for illustrative purposes.

Phase 2: Cell-Based Assays — Proving Efficacy in a Biological System

Expertise & Experience: Once direct target inhibition is confirmed, the next logical step is to determine if the compound can exert its effect within a living cancer cell. This phase answers two key questions: 1) Can the compound get into the cell and inhibit cell growth? 2) Does this inhibition correlate with the suppression of the intended kinase target? A positive outcome in both provides a self-validating system, strongly linking target inhibition to the anti-cancer phenotype.[21][22]

Protocol: Anti-Proliferative Assay (Luminescence-Based)

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[23]

  • Cell Plating:

    • Culture cancer cells relevant to the kinase target (e.g., NCI-H1975 cells, which harbor the EGFR L858R/T790M mutation) under standard conditions.[12][16]

    • Trypsinize and count the cells, then seed them into a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a reference drug in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubate the plate for 72 hours.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to vehicle-treated cells.

    • Plot the results and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Data Presentation: Comparative Cellular Activity
CompoundCell LineGenotypeCellular GI50 (µM)
Pyrido[2,3-d]pyrimidine-X NCI-H1975EGFRL858R/T790M0.087
Osimertinib (Reference)NCI-H1975EGFRL858R/T790M0.015
Pyrido[2,3-d]pyrimidine-X A549EGFRWT>10
Osimertinib (Reference)A549EGFRWT>10

Hypothetical data based on published results for similar compounds.[12]

Phase 3: Mechanism of Action (MOA) and Selectivity Profiling

Expertise & Experience: With confirmed cellular activity, we must now dissect the underlying mechanism and assess the compound's specificity. A desirable anticancer agent should induce cell cycle arrest or apoptosis.[9][24] Furthermore, high selectivity for the cancer target over other kinases is paramount to minimizing off-target toxicity. This phase provides the crucial data needed to build a compelling safety and efficacy profile for a lead candidate.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treatment: Seed 1x106 NCI-H1975 cells in 6-well plates and treat with the test compound at 1x and 5x its GI50 concentration for 24 hours. Include a vehicle control.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and the DNA-binding dye Propidium Iodide (PI).

  • Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Selectivity Profiling

Trustworthiness: To build a trustworthy profile, the compound should be screened against a large, unbiased panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations to quantify off-target potency. A selective compound will show high potency for its intended target and significantly lower potency (ideally >100-fold) for other kinases.[14]

Visualization of MOA

The validated mechanism can be visualized as a logical progression from target inhibition to a cellular outcome.

MOA_Diagram Inhibition Pyrido[2,3-d]pyrimidine Inhibits Target Kinase (e.g., CDK4/6) pRB Phospho-Rb Levels Decrease Inhibition->pRB Downstream Effect G1_Arrest Cell Cycle Arrest at G1/S Checkpoint pRB->G1_Arrest Leads to Proliferation Inhibition of Cellular Proliferation G1_Arrest->Proliferation Results in Apoptosis Induction of Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Can Trigger

Caption: Logical Flow from Kinase Inhibition to Apoptosis.

Phase 4: Preclinical In Vivo Validation — The Definitive Test of Efficacy

Expertise & Experience: In vitro and cellular assays, while essential, cannot predict a compound's behavior in a complex living organism.[25] Pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability are factors that can only be assessed in vivo. The human tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, remains the gold standard for preclinical efficacy testing of anticancer agents.[26][27][28]

Protocol: Human Tumor Xenograft Efficacy Study
  • Model Establishment: Subcutaneously inject 5-10 million NCI-H1975 cells into the flank of female athymic nude mice.[26]

  • Tumor Staging: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., administered orally, daily).

    • Group 2: Test Pyrido[2,3-d]pyrimidine-X (e.g., 30 mg/kg, orally, daily).

    • Group 3: Positive control drug (e.g., Osimertinib, 10 mg/kg, orally, daily).

  • Monitoring:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor animal body weight and general health as an indicator of toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically significant TGI without major body weight loss indicates a promising preclinical candidate.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle-1550-+2.5%
Pyrido[2,3-d]pyrimidine-X 30 mg/kg, PO, QD480 69% -1.5%
Osimertinib10 mg/kg, PO, QD31080%-0.5%

Data are hypothetical for illustrative purposes.[16]

Conclusion and Comparison

This guide outlines a rigorous, multi-stage process for validating the biological activity of novel pyrido[2,3-d]pyrimidine derivatives. By progressing logically from direct enzyme inhibition to cellular activity and finally to in vivo efficacy, this workflow establishes a clear, evidence-based narrative for a compound's therapeutic potential. Each stage provides a critical layer of data, and the inclusion of reference compounds at every step ensures that the performance of the novel agent is benchmarked against the current standard of care. This comprehensive validation strategy is indispensable for identifying and advancing pyrido[2,3-d]pyrimidine candidates with the highest probability of success in clinical development.

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A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Amino-4,6-dimethylnicotinic Acid Derivatives Versus Established Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, demonstrating remarkable efficacy in treating malignancies driven by aberrant kinase signaling. The relentless pursuit of novel, potent, and selective kinase inhibitors has led to the exploration of a vast chemical space, with a focus on identifying privileged scaffolds that can serve as the foundation for new drug candidates. This guide provides an in-depth comparison of kinase inhibitors derived from the 2-aminonicotinic acid scaffold, particularly the pyrido[2,3-d]pyrimidines which can be synthesized from precursors like 2-Amino-4,6-dimethylnicotinic acid, against other well-established kinase inhibitor scaffolds.

The Rise of Kinase Inhibitors and the Quest for Scaffold Diversity

Protein kinases, numbering over 500 in the human kinome, are critical regulators of a myriad of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. This conservation, however, presents a significant challenge in achieving selectivity, as off-target inhibition can lead to undesirable side effects.

To overcome this, medicinal chemists are continually exploring novel chemical scaffolds that can exploit subtle differences in the ATP-binding site or bind to less conserved allosteric sites. The 2-aminonicotinic acid framework and its derivatives, such as the pyrido[2,3-d]pyrimidine core, represent a promising class of scaffolds in this endeavor.

2-Aminonicotinic Acid Derivatives: A Versatile Scaffold for Kinase Inhibition

While this compound itself is primarily a chemical building block, it serves as a precursor for the synthesis of more complex heterocyclic systems with significant pharmacological potential, most notably the pyrido[2,3-d]pyrimidines. This fused pyrimidine ring system has proven to be a versatile scaffold for developing potent inhibitors against a range of tyrosine kinases.

Mechanism of Action and Target Profile

Pyrido[2,3-d]pyrimidine-based inhibitors are typically ATP-competitive, occupying the adenine-binding region of the kinase's active site. The core structure mimics the hinge-binding interactions of ATP, while substitutions on the scaffold allow for the exploration of adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Extensive research has demonstrated the efficacy of this scaffold against several key cancer targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Several studies have highlighted the potential of nicotinamide and pyrido[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors, a key mediator of angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[1]

  • Bcr-Abl: The pyrido[2,3-d]pyrimidine derivative PD173955 has demonstrated potent inhibition of the Bcr-Abl kinase, the driver of chronic myeloid leukemia (CML), with greater potency than the first-generation inhibitor Imatinib.[2][3]

  • Fibroblast Growth Factor Receptor (FGFR): This scaffold has also been successfully employed to develop inhibitors of FGFR, another important target in various cancers.

  • PIM-1 Kinase: Recent studies have identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[4][5]

A Landscape of Established Kinase Inhibitor Scaffolds

To provide a comprehensive comparison, it is essential to consider the established kinase inhibitor scaffolds that have led to clinically successful drugs. These can be broadly categorized by their mechanism of action and the core chemical structures.

Type I and Type II ATP-Competitive Inhibitors

Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket. This difference in binding mode can significantly impact selectivity.[6][7]

  • Bcr-Abl Inhibitors:

    • Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative, Imatinib is a Type II inhibitor that has revolutionized the treatment of CML.[8]

    • Dasatinib (Sprycel®): A multi-targeted inhibitor with an aminothiazole scaffold, Dasatinib is more potent than Imatinib and active against many Imatinib-resistant mutations.[9]

  • EGFR Inhibitors:

    • Gefitinib (Iressa®) and Erlotinib (Tarceva®): These first-generation reversible EGFR inhibitors are based on a quinazoline scaffold.

    • Afatinib (Gilotrif®) and Osimertinib (Tagrisso®): Second and third-generation irreversible inhibitors, also based on a quinazoline or similar pyrimidine core, that form a covalent bond with a cysteine residue in the ATP-binding site.[10]

  • VEGFR Inhibitors:

    • Sunitinib (Sutent®) and Sorafenib (Nexavar®): Multi-kinase inhibitors with indole and urea-based scaffolds, respectively, targeting VEGFR among other kinases.

Allosteric Inhibitors

These inhibitors bind to a site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase. This mechanism often leads to higher selectivity.

  • MEK Inhibitors:

    • Trametinib (Mekinist®): An allosteric inhibitor of MEK1 and MEK2, Trametinib does not compete with ATP.[11]

Head-to-Head Comparison: Potency and Selectivity

The following tables provide a comparative overview of the inhibitory potency (IC50 values) of pyrido[2,3-d]pyrimidine derivatives against established kinase inhibitors.

Table 1: Comparison of Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases

Scaffold/CompoundTarget KinaseIC50 (nM)Reference(s)
Pyrido[2,3-d]pyrimidine Derivatives
Compound B1EGFR (L858R/T790M)13[1][12]
PD173074FGFR3- (Effective in vivo)[13]
Nicotinamide Derivative 8VEGFR-277.02[6]
Cyanopyridone 5eVEGFR-2124[14]
Cyanopyridone 5eHER-277[14]
PD173955Bcr-Abl1-2[15]
PD173955c-Src22[11]
Pyrido[2,3-d]pyrimidine 4PIM-111.4[5]
Established Inhibitors
ImatinibBcr-Abl600
DasatinibBcr-Abl<1[9]
GefitinibEGFR2-37-
AfatinibEGFR0.5[16]
OsimertinibEGFR (T790M)<10[17]
SunitinibVEGFR-22-
SorafenibVEGFR-290-
TrametinibMEK1/MEK20.92 / 1.8[12][18]
DabrafenibBRAF V600E0.65[19]

Table 2: Selectivity Profile of Selected Kinase Inhibitors

CompoundPrimary Target(s)Selectivity NotesReference(s)
Pyrido[2,3-d]pyrimidine B1 EGFR (L858R/T790M)>76-fold selective over wild-type EGFR.[1]
CH5424802 (Alectinib) ALKHighly selective; inhibits ALK, LTK, and GAK at low nM concentrations.[6][14]
Afatinib EGFR, HER2, ErbB4Irreversible pan-ErbB family blocker.[10][20]
Osimertinib EGFR (activating and T790M mutations)Designed to be selective for mutant EGFR over wild-type.[17]
Trametinib MEK1/2Highly selective; confirmed against a panel of over 180 kinases.[18][21]
Dabrafenib BRAF (V600 mutations)Selective for RAF kinases, with some off-target activity at higher concentrations.[22]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible biochemical assays. Below are detailed protocols for commonly employed methods.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay format is a popular choice for high-throughput screening due to its homogeneous nature and high sensitivity.

Principle: The HTRF® KinEASE™ assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these components are in close proximity, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the XL665 acceptor, generating a specific signal that is proportional to the extent of substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X kinase reaction buffer and 1X detection buffer.

    • Dilute the kinase, biotinylated substrate, and ATP to the desired working concentrations in the kinase reaction buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., in DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the test inhibitor or vehicle control.

    • Add 4 µL of the kinase solution.

    • Initiate the reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer. This also stops the kinase reaction due to the presence of EDTA in the buffer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[14]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well plate in a final volume of 5 µL, containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate for the desired reaction time at the optimal temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[22]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.[22]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the context of kinase inhibition, diagrams illustrating the relevant signaling pathways and experimental workflows are invaluable.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Plate Dispense Reagents into Microplate Reagents->Plate Incubate_Reaction Incubate at Optimal Temperature Plate->Incubate_Reaction Stop Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop Incubate_Detection Incubate for Signal Development Stop->Incubate_Detection Read Read Plate (Fluorescence/Luminescence) Incubate_Detection->Read Calculate Calculate IC50 Value Read->Calculate

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The 2-aminonicotinic acid scaffold, particularly as a precursor to pyrido[2,3-d]pyrimidines, represents a highly versatile and promising platform for the development of novel kinase inhibitors. The data presented in this guide demonstrate that derivatives of this scaffold can achieve potent and selective inhibition of a range of clinically relevant kinases, with potencies that are comparable to, and in some cases exceed, those of established drugs.

The continued exploration of this and other novel scaffolds is crucial for expanding the arsenal of targeted therapies and overcoming the challenges of drug resistance. As our understanding of the structural nuances of the human kinome deepens, so too will our ability to design the next generation of highly selective and effective kinase inhibitors.

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A Researcher's Guide to In Vitro Assay Validation for Novel Compounds Derived from 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, compounds synthesized from core scaffolds like 2-Amino-4,6-dimethylnicotinic acid represent a promising frontier. The pyridine ring, a central feature of this scaffold, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Recent research has highlighted the potential of such derivatives in oncology and inflammatory diseases, with activities ranging from kinase inhibition to modulation of inflammatory pathways.[1][2][3][4][5][6][7]

This guide provides a comprehensive framework for the in vitro validation of assays crucial for characterizing the biological activity of these novel compounds. We will delve into the practicalities of assay selection, experimental design, and data interpretation, with a focus on two key therapeutic areas: oncology and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro screening cascades for this compound class.

The Crucial First Step: From Hypothesis to a Validated In Vitro Model

The journey from a newly synthesized compound to a potential drug candidate is paved with rigorous testing and validation. In vitro assays are the bedrock of this process, providing the initial assessment of a compound's biological activity, potency, and selectivity. The choice of assay is paramount and should be driven by the therapeutic hypothesis for the synthesized compounds. For derivatives of this compound, the literature suggests two primary avenues of investigation: anticancer and anti-inflammatory activities.

This guide will therefore be structured around these two areas, comparing and contrasting the validation of relevant biochemical and cell-based assays.

Part 1: Validation of In Vitro Assays for Anticancer Activity

The anticancer potential of pyridine derivatives has been demonstrated through various mechanisms, including the inhibition of protein kinases and direct cytotoxic effects.[1][2][8][9][10][11][12] A robust in vitro validation plan for novel compounds in this class should therefore encompass both target-based and phenotypic assays.

Target-Based Assays: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets in oncology.[13][14][15] Given that some pyridine-ureas have shown inhibitory activity against VEGFR-2, a receptor tyrosine kinase, validating a kinase inhibition assay is a logical starting point.[1][2][10]

Comparison of Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measures direct inhibition of purified kinase activity.High throughput, mechanistic insights, precise IC50 determination.Lacks cellular context (e.g., membrane permeability, off-target effects).
Cell-Based Assays Measures inhibition of kinase activity within a cellular environment.More physiologically relevant, assesses compound permeability and cellular potency.More complex, lower throughput, potential for confounding factors.

Experimental Protocol: Validating a Biochemical Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol outlines the steps for validating a luminescent ADP-Glo™ kinase assay, a common format for measuring kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay kit

  • Multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the purified kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the kinase detection reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[10][11][16]

Causality in Experimental Choices: The choice of a biochemical assay in the initial stages allows for a clean assessment of direct target engagement. By using a purified enzyme, we eliminate cellular variables, ensuring that any observed inhibition is due to the compound's interaction with the kinase. The serial dilution of the compound is critical for establishing a dose-response relationship, which is fundamental to determining potency (IC50).

Trustworthiness through Self-Validation: A key aspect of a self-validating protocol is the inclusion of appropriate controls.

  • Positive Control: A known inhibitor of the target kinase should be included to confirm the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) establishes the baseline kinase activity.

  • Z'-factor Calculation: This statistical parameter is a measure of assay quality and is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.

DOT Diagram: Biochemical Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Reagents & Compound Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Detection Reagent Add_ADP_Glo->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a biochemical kinase inhibition assay.

Phenotypic Assays: Assessing Cytotoxicity and Cell Viability

While target-based assays are crucial for understanding the mechanism of action, it is equally important to assess the effect of the compounds on whole cells. Cytotoxicity and cell viability assays provide a measure of a compound's overall effect on cell health and proliferation.[17]

Comparison of Cell Viability Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures metabolic activity via reduction of a tetrazolium salt.Well-established, cost-effective, colorimetric readout.Indirect measure of viability, can be affected by compound interference.
ATP-Based Assays Measures intracellular ATP levels as an indicator of viable cells.Highly sensitive, rapid, luminescent readout.Can be influenced by compounds affecting cellular metabolism.
Real-Time Cell Analysis Measures changes in cell impedance to monitor cell proliferation and viability in real-time.Label-free, kinetic data, provides more detailed information on cellular response.Requires specialized equipment, lower throughput.

Experimental Protocol: Validating a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[1][2]

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 value.

Causality in Experimental Choices: The MTT assay is a widely accepted and cost-effective method for initial cytotoxicity screening. The incubation time with the compound is a critical parameter and should be chosen based on the expected mechanism of action (e.g., longer incubation for compounds affecting cell cycle progression).

Trustworthiness through Self-Validation:

  • Cell Line Authentication: Ensure the identity of the cell line through methods like short tandem repeat (STR) profiling.

  • Seeding Density Optimization: Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect cell death.[2]

  • Vehicle Control: Use a vehicle control to establish 100% cell viability.

DOT Diagram: Cell Viability (MTT) Assay Workflow

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_GI50 Determine GI50 Plot_Curve->Determine_GI50

Caption: Workflow for a cell viability MTT assay.

Part 2: Validation of In Vitro Assays for Anti-Inflammatory Activity

Derivatives of nicotinic acid have also been explored for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes.[4][6] Therefore, validating assays to screen for anti-inflammatory activity is another relevant path for this compound class.

Biochemical Enzyme Inhibition Assays (e.g., for COX-1/COX-2)

Similar to kinase assays, biochemical assays for enzymes like COX-1 and COX-2 provide a direct measure of a compound's inhibitory potential.

Comparison of COX Inhibition Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric/Fluorometric Assays Measures the peroxidase activity of COX enzymes.High throughput, commercially available kits.Indirect measurement, potential for compound interference.
Chromatographic Assays (e.g., LC-MS) Directly measures the production of prostaglandins.Highly specific and sensitive, considered a gold standard.Lower throughput, requires specialized equipment.

Experimental Protocol: Validating a COX Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound

  • Multi-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the kit instructions.

  • Reaction Mixture: In a multi-well plate, combine the enzyme, heme, and test compound.

  • Initiation: Add arachidonic acid to start the reaction.

  • Incubation: Incubate at a specified temperature for a defined time.

  • Color Development: Add the colorimetric substrate to detect the peroxidase activity.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Causality and Trustworthiness: The rationale and validation principles for this biochemical assay are analogous to the kinase assay. The use of purified enzymes allows for a direct assessment of inhibition, and the inclusion of positive (e.g., celecoxib for COX-2) and negative controls is essential for ensuring data quality.

Cell-Based Anti-Inflammatory Assays

To assess the anti-inflammatory potential in a more biologically relevant context, cell-based assays are indispensable. These assays can measure the inhibition of pro-inflammatory mediators in response to an inflammatory stimulus.

Comparison of Cell-Based Anti-Inflammatory Assays

Assay TypePrincipleAdvantagesDisadvantages
Nitric Oxide (NO) Production Assay Measures the production of nitrite, a stable breakdown product of NO, in LPS-stimulated macrophages.Simple, colorimetric readout.Indirect measure of inflammation.
Cytokine Release Assay (ELISA) Measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.Highly specific and sensitive.Can be labor-intensive, requires specific antibodies for each cytokine.
Prostaglandin E2 (PGE2) Immunoassay Measures the production of PGE2, a key inflammatory mediator.Directly measures a product of COX activity.Requires specific antibodies and may have lower throughput.

Experimental Protocol: Validating a Nitric Oxide (NO) Production Assay

Objective: To determine the effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound for a short pre-incubation period.

  • Inflammatory Stimulus: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

Causality and Trustworthiness: This cell-based assay mimics an inflammatory response by using LPS to stimulate macrophages. A reduction in NO production by the test compound suggests potential anti-inflammatory activity. To ensure the observed effect is not due to cytotoxicity, it is crucial to perform a parallel cell viability assay (e.g., MTT) on the same cells.

DOT Diagram: Relationship between Biochemical and Cell-Based Assays

G Biochem_Assay Purified Target (e.g., Kinase, COX) IC50 IC50 Determination (Potency) Biochem_Assay->IC50 Direct Inhibition EC50_GI50 EC50/GI50 Determination (Cellular Efficacy) IC50->EC50_GI50 Informs Cell_Assay Whole Cells (e.g., Cancer Cells, Macrophages) Cell_Assay->EC50_GI50 Phenotypic Response EC50_GI50->IC50 Validates

Caption: Interplay between biochemical and cell-based assays.

Conclusion and Future Directions

The validation of in vitro assays is a critical and foundational step in the drug discovery process. For novel compounds derived from this compound, a strategic and well-validated screening cascade is essential to uncover their therapeutic potential. By employing a combination of biochemical and cell-based assays targeting relevant pathways in oncology and inflammation, researchers can gain a comprehensive understanding of a compound's activity, potency, and mechanism of action.

The protocols and comparisons provided in this guide serve as a starting point. It is imperative that each assay is rigorously optimized and validated within the specific laboratory setting to ensure the generation of high-quality, reproducible data. This commitment to scientific integrity is what ultimately drives the successful translation of promising chemical entities into novel therapeutics.

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A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Nicotinic Acids in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various substituted nicotinic acids, offering researchers, scientists, and drug development professionals a detailed overview of the bioassays used to evaluate these compounds. We will delve into the underlying science, provide detailed experimental protocols, and present comparative data to aid in the selection and development of novel nicotinic acid derivatives with improved therapeutic profiles.

Introduction: The Therapeutic Promise and Challenge of Nicotinic Acid

Nicotinic acid (niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its remarkable ability to lower "bad" cholesterol (LDL and VLDL) and triglycerides while simultaneously raising "good" cholesterol (HDL) makes it a valuable therapeutic agent.[1][2] The primary molecular target of nicotinic acid is the G-protein coupled receptor (GPCR), GPR109A (also known as HCA2).[3]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the mobilization of free fatty acids from adipose tissue.[4][5] This reduction in free fatty acids is a key mechanism behind its lipid-lowering effects.[1][5] Beyond its impact on lipids, nicotinic acid also exerts anti-inflammatory effects, mediated through GPR109A on immune cells like monocytes and macrophages.[6][7]

However, the clinical utility of nicotinic acid is often hampered by a troublesome side effect: cutaneous flushing.[8][9] This reddening and warming of the skin is primarily mediated by the activation of a distinct signaling pathway downstream of GPR109A involving β-arrestin proteins.[8][10] The quest for novel nicotinic acid derivatives, therefore, centers on a crucial challenge: to design compounds that retain the therapeutic G-protein-mediated effects while minimizing the β-arrestin-mediated flushing. This has led to the exciting concept of biased agonism , where a ligand preferentially activates one signaling pathway over another.[8][11]

This guide will explore the bioassays essential for dissecting these divergent signaling pathways and for identifying promising new substituted nicotinic acids with improved therapeutic windows.

The GPR109A Signaling Nexus: G-Protein vs. β-Arrestin Pathways

Understanding the dual signaling potential of GPR109A is fundamental to interpreting bioassay data for substituted nicotinic acids.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Therapeutic Effects) cluster_arrestin β-Arrestin Pathway (Flushing Side Effect) GPR109A GPR109A Receptor G_protein Gαi/o GPR109A->G_protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Lipolysis ↓ Lipolysis (Lipid Lowering) cAMP->Lipolysis Inflammation ↓ Inflammation cAMP->Inflammation ERK ERK Signaling beta_Arrestin->ERK PLA2 PLA2 Activation beta_Arrestin->PLA2 PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

Caption: GPR109A signaling pathways.

A Comparative Analysis of Substituted Nicotinic Acids in Key Bioassays

The efficacy and signaling bias of substituted nicotinic acids are typically evaluated using a panel of in vitro bioassays. Here, we compare the performance of several key compounds.

Table 1: Comparative Efficacy (EC50, nM) of Substituted Nicotinic Acids in G-Protein and β-Arrestin Assays

CompoundChemical ClassG-Protein Pathway (cAMP Assay) EC50 (nM)β-Arrestin Recruitment Assay EC50 (nM)Signaling BiasReference(s)
Nicotinic Acid Pyridine-3-carboxylic acid~500032.0 ± 4.90Balanced[12][13]
Acipimox Pyrazinecarboxylic acid derivativeLower potency than NiacinLower potency than NiacinBalanced[12]
MK-6892 Biaryl cyclohexene carboxylic acidHigher efficacy than NiacinLower potency than NiacinG-Protein Biased [12]
GSK256073 N/ASimilar efficacy to NiacinHigher efficacy than NiacinLeans towards β-Arrestin[12]
Monomethyl Fumarate (MMF) Fumaric acid esterSimilar efficacy to NiacinSlightly weaker potency than NiacinBalanced[12]
Acifran Nicotinic acid derivative~2000 (in a chimeric receptor)N/AN/A[14]
Compound 5a 1-Nicotinoyl-4-(phenyl)thio-1H-pyrazole45 (Calcium mobilization)Weaker than NiacinG-Protein Biased [8]

Note: EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Key Insights from the Comparative Data:

  • Biased Agonism in Action: Compounds like MK-6892 and the pyrazole derivative 5a demonstrate the successful development of G-protein biased agonists.[8][12] These compounds show potent activation of the therapeutic G-protein pathway while having reduced activity in the β-arrestin pathway, suggesting a lower potential for inducing flushing.

  • Structure-Activity Relationships: The diverse chemical structures highlight the potential for modification of the nicotinic acid scaffold to tune signaling properties. For instance, the pyrazole-based scaffold of compound 5a, which lacks a carboxylic acid moiety, still achieves high potency.[8] This opens up new avenues for medicinal chemistry exploration.

  • Importance of Multiple Assays: Relying on a single assay can be misleading. A comprehensive understanding of a compound's profile requires assessing its activity in both G-protein and β-arrestin-related assays.

Detailed Experimental Protocols for Key Bioassays

To ensure scientific integrity and reproducibility, it is crucial to follow well-defined experimental protocols.

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following Gαi/o activation.

cAMP_Assay_Workflow A 1. Cell Culture (e.g., CHO-K1 or HEK293 stably expressing GPR109A) B 2. Cell Seeding (e.g., 384-well plate) A->B C 3. Compound Incubation (Varying concentrations of substituted nicotinic acids) B->C D 4. Forskolin Stimulation (Activates adenylyl cyclase) C->D E 5. Cell Lysis & cAMP Detection (e.g., GloSensor™ or AlphaScreen®) D->E F 6. Data Analysis (Generate dose-response curve and calculate EC50) E->F

Caption: Workflow for a GPR109A cAMP Inhibition Assay.

Step-by-Step Protocol (using GloSensor™ cAMP Assay): [6][15]

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 384-well white, opaque assay plate at an optimized density and allow them to attach overnight.

  • Reagent Equilibration: Pre-equilibrate the cells with the GloSensor™ cAMP Reagent for at least 2 hours.[6]

  • Compound Addition: Add varying concentrations of the substituted nicotinic acid derivatives to the wells.

  • Forskolin Stimulation: To induce cAMP production, add a fixed concentration of forskolin to all wells, except for the negative control. Forskolin directly activates adenylyl cyclase.[16]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key event in the flushing pathway.

bArrestin_Assay_Workflow A 1. Cell Culture (e.g., PathHunter® β-arrestin cells co-expressing GPR109A-PK and β-arrestin-EA) B 2. Cell Seeding (384-well plate) A->B C 3. Compound Incubation (Varying concentrations of substituted nicotinic acids) B->C D 4. Signal Detection (Addition of chemiluminescent substrate) C->D E 5. Luminescence Measurement (Signal is proportional to β-arrestin recruitment) D->E F 6. Data Analysis (Generate dose-response curve and calculate EC50) E->F

Caption: Workflow for a β-Arrestin Recruitment Assay.

Step-by-Step Protocol (using PathHunter® β-Arrestin Assay): [18]

  • Cell Culture: Use a cell line engineered to co-express GPR109A tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[18]

  • Cell Seeding: Plate the cells in a 384-well assay plate and incubate overnight.[18]

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.

  • Luminescence Measurement: Measure the chemiluminescent signal. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.[17]

In Vitro Anti-Inflammatory Assay

This assay assesses the ability of substituted nicotinic acids to suppress the production of pro-inflammatory cytokines in immune cells.

Step-by-Step Protocol (measuring TNF-α and IL-6): [2][19][20]

  • Cell Culture: Culture a suitable immune cell line, such as human monocytic THP-1 cells or murine RAW 264.7 macrophages.

  • Cell Seeding and Differentiation (if applicable): Seed the cells in a 96-well plate. For THP-1 cells, differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the substituted nicotinic acid derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 value.

In Vivo Assessment of Cutaneous Flushing

While in vitro assays are crucial for initial screening, in vivo models are necessary to confirm the flushing potential of lead compounds.

Methodology using the Flushing Symptom Questionnaire (FSQ): [21][22]

  • Subject Recruitment: Enroll healthy human volunteers in a controlled clinical setting.

  • Compound Administration: Administer a single dose of the substituted nicotinic acid or placebo.

  • Symptom Assessment: At regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly), subjects complete the FSQ. This questionnaire assesses the severity of flushing symptoms such as redness, warmth, tingling, and itching on a scale of 0 to 10.[21]

  • Objective Measurement (Optional but Recommended): Use laser Doppler flowmetry to objectively measure changes in cutaneous blood flow on the skin, typically on the forearm or face.[23]

  • Data Analysis: Compare the FSQ scores and blood flow measurements between the active compound and placebo groups to quantify the flushing response.

Future Directions and Conclusion

The development of G-protein biased GPR109A agonists represents a promising strategy to harness the therapeutic benefits of nicotinic acid while mitigating the flushing side effect that limits patient compliance. The bioassays detailed in this guide provide a robust framework for identifying and characterizing such compounds.

Future research will likely focus on:

  • High-throughput screening of diverse chemical libraries to identify novel scaffolds with inherent G-protein bias.

  • Structural biology studies of GPR109A in complex with biased agonists to understand the molecular determinants of biased signaling.[12]

  • Development of more predictive in vitro models of flushing that can better recapitulate the complex cellular interactions in the skin.

By employing a multi-faceted approach that combines insightful medicinal chemistry with a comprehensive panel of well-validated bioassays, the scientific community is well-positioned to develop the next generation of nicotinic acid mimetics with superior efficacy and tolerability.

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A Comparative Guide to the Structure-Activity Relationships of Pyrido[2,3-d]pyrimidines Derived from 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidines synthesized from 2-amino-4,6-dimethylnicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. We will explore the synthesis, biological evaluation, and comparative performance of this heterocyclic scaffold against other relevant alternatives, supported by experimental data and detailed protocols.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural analogy to purines, the fundamental components of nucleic acids. This structural similarity allows pyrido[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, most notably protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Consequently, the pyrido[2,3-d]pyrimidine scaffold serves as a "privileged structure" for the design of potent and selective kinase inhibitors.[5]

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] A notable example of a clinically approved drug featuring this core is Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of breast cancer.[4] This guide will focus specifically on the SAR of derivatives originating from this compound, which gives rise to a 5,7-dimethyl substitution pattern on the final pyrido[2,3-d]pyrimidine ring system.

Synthetic Pathway from this compound Derivatives

The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4-ones typically commences with the esterification of this compound to its corresponding ethyl ester, ethyl 2-amino-4,6-dimethylnicotinate. This intermediate serves as a versatile precursor for the construction of the fused pyrimidine ring. A common and effective method involves a cyclocondensation reaction.

For instance, the reaction of ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate with various reagents can lead to a diverse array of substituted pyrido[2,3-d]pyrimidines.[6][7] One documented pathway involves the reaction with benzene diazonium chloride, followed by treatment with benzene sulphonyl amino isothiocyanate to yield a 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5,7-dimethyl pyrido[2,3-d]pyrimidin-4-one derivative.[6][7]

A generalized synthetic scheme is depicted below:

Synthesis_of_5_7_dimethylpyrido_2_3_d_pyrimidines start Ethyl 2-amino-4,6-dimethylnicotinate intermediate1 Reaction with Isothiocyanate Derivative start->intermediate1 Step 1 product Substituted 5,7-dimethyl- pyrido[2,3-d]pyrimidin-4-one intermediate1->product Step 2: Cyclization

Caption: Generalized synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidines.

This synthetic flexibility allows for the introduction of various substituents at different positions of the pyrido[2,3-d]pyrimidine core, enabling a thorough exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. The 5,7-dimethyl substitution pattern, originating from the this compound starting material, provides a foundational structure upon which further modifications can be made to modulate potency and selectivity.

Key positions for modification and their observed impact on activity are:

  • Position 2: Substitutions at this position are crucial for interaction with the hinge region of the ATP-binding pocket of many kinases. The introduction of various aryl, heteroaryl, and amino groups can significantly influence inhibitory activity. For example, the presence of a 2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl) group has been shown to confer potent anticancer activity.[4]

  • Position 4: The 4-oxo group is a common feature in many active derivatives. Modifications at this position, such as replacement with an amino group, can alter the hydrogen bonding interactions with the target protein.

  • Position 6: While the focus of this guide is on derivatives from this compound, it is worth noting that in the broader class of pyrido[2,3-d]pyrimidines, substitutions at position 6 with bulky aryl groups can enhance potency and selectivity.[8]

  • Position 8 (N8): Alkylation at the N8 position, for instance with an ethyl group, has been reported to be more favorable for activity than methylation in some series of pyrido[2,3-d]pyrimidin-7-ones.[8]

The following diagram illustrates the key modification points on the 5,7-dimethylpyrido[2,3-d]pyrimidine scaffold:

SAR_of_5_7_dimethylpyrido_2_3_d_pyrimidines scaffold R2 Position 2: - Modulates kinase hinge binding - Potency and selectivity R4 Position 4: - Typically Oxo or Amino - Hydrogen bonding N8 Position 8 (N8): - Alkylation can  influence activity

Caption: Key positions for SAR studies on the pyrido[2,3-d]pyrimidine core.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[4]

For example, a study on 5,7-dimethylpyrido[2,3-d]pyrimidin-4-one derivatives reported significant cytotoxic activity against MCF-7 (breast), HepG2 (liver), and HeLa (cervical) cancer cell lines.[6][7] The activity of these compounds was found to be comparable to the standard anticancer drug, imatinib.[6][7]

Table 1: Comparative Cytotoxic Activity (IC50) of a 5,7-dimethylpyrido[2,3-d]pyrimidine Derivative

CompoundTarget Cell LineIC50 (µM)
3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5,7-dimethylpyrido[2,3-d]pyrimidin-4-oneMCF-7Comparable to Imatinib
HepG2Comparable to Imatinib
HeLaComparable to Imatinib

Data synthesized from descriptive claims in the source.[6][7]

Comparison with Alternative Scaffolds

While the pyrido[2,3-d]pyrimidine scaffold is highly effective, it is essential to compare its performance with other heterocyclic systems targeting similar biological pathways. This comparative analysis aids in understanding the unique advantages of each scaffold and informs future drug design strategies.

Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, being a bioisostere of adenine.[9] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Src family kinases and CDKs. The key difference lies in the five-membered pyrazole ring fused to the pyrimidine, which can alter the geometry and electronic properties of the molecule, leading to different selectivity profiles compared to the six-membered pyridine ring in pyrido[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines, where a thiophene ring is fused to the pyrimidine, have also emerged as potent kinase inhibitors, particularly against EGFR.[10] The sulfur atom in the thiophene ring can engage in unique interactions with the target protein that are not possible with the nitrogen-containing pyridine ring. This can lead to highly potent and selective inhibitors. For instance, some thieno[2,3-d]pyrimidine derivatives have shown superior selectivity for mutant forms of EGFR over the wild-type, which is a critical attribute for targeted cancer therapy.[10]

Table 2: General Comparison of Kinase Inhibitor Scaffolds

ScaffoldKey FeaturesCommon Kinase Targets
Pyrido[2,3-d]pyrimidine Pyridine fused to pyrimidine; purine bioisostere.EGFR, PDGFR, FGFR, CDKs, PI3K/mTOR
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine; purine bioisostere.Src family kinases, CDKs, Aurora kinases
Thieno[2,3-d]pyrimidine Thiophene fused to pyrimidine.EGFR (including mutants), VEGFR

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives.

General Synthetic Protocol for 5,7-dimethyl-substituted Pyrido[2,3-d]pyrimidines

This protocol is a generalized procedure based on common synthetic routes.[11][12]

  • Esterification of this compound:

    • Suspend this compound in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-amino-4,6-dimethylnicotinate.

  • Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core:

    • Dissolve ethyl 2-amino-4,6-dimethylnicotinate in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the appropriate reagent for cyclization (e.g., urea, thiourea, or a suitable isothiocyanate derivative).

    • Heat the reaction mixture under reflux for the required duration (typically 6-24 hours), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with a cold solvent, and dry.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general ELISA-based method for determining the IC50 values of the synthesized compounds against a target kinase.[13]

Kinase_Inhibition_Assay_Workflow start Coat plate with substrate step2 Add Kinase, ATP, and Test Compound start->step2 step3 Incubate to allow phosphorylation step2->step3 step4 Wash to remove reagents step3->step4 step5 Add Phospho-specific Antibody-HRP step4->step5 step6 Wash unbound antibody step5->step6 step7 Add TMB Substrate step6->step7 step8 Measure Absorbance step7->step8 end Calculate IC50 step8->end

Caption: Workflow for an ELISA-based kinase inhibition assay.

  • Plate Preparation: Coat a 96-well microplate with a solution of the specific kinase substrate and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction: Add the kinase enzyme, a series of dilutions of the test compound (typically in DMSO), and ATP to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection: Wash the plate to remove the reaction components. Add a primary antibody specific to the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: After another wash step, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze the conversion of TMB to a colored product.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrido[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold derived from this compound represents a promising starting point for the development of novel kinase inhibitors. The 5,7-dimethyl substitution pattern provides a solid foundation for further structural modifications, particularly at the 2- and 4-positions, to optimize potency and selectivity. Comparative analysis with other heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines highlights the unique potential of the pyrido[2,3-d]pyrimidine core in targeting a broad range of kinases implicated in cancer. The detailed experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of new derivatives, facilitating the discovery of next-generation therapeutics.

References

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Sources

The Strategic Advantage of the Pyridine Scaffold: A Head-to-Head Comparison of Kinase Inhibitors from 2-, 3-, and 4-Aminopyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability offer a versatile platform for medicinal chemists. This guide provides an in-depth, head-to-head comparison of kinase inhibitors derived from three distinct aminopyridine precursors: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. We will delve into the nuances of their synthesis, explore their structure-activity relationships (SAR), and present a comparative analysis of their performance against key kinase targets, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of the pyridine core in their kinase inhibitor discovery programs.

The Privileged Pyridine: Why this Scaffold Dominates Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate their activity is a key focus in drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" frequently found in clinically successful kinase inhibitors. Its utility stems from several key features:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.

  • Tunable Electronics: The position of the nitrogen atom influences the electron distribution within the ring, allowing for fine-tuning of the inhibitor's potency and selectivity.

  • Synthetic Versatility: The pyridine ring can be readily functionalized at multiple positions, enabling the exploration of a vast chemical space to optimize interactions with different regions of the kinase active site.

The choice of the aminopyridine precursor—2-amino, 3-amino, or 4-aminopyridine—profoundly impacts the resulting inhibitor's three-dimensional structure and its interactions with the target kinase. This guide will illuminate these differences through a comparative analysis of representative inhibitors from each class.

Comparative Analysis of Kinase Inhibitors

To provide a clear and objective comparison, we have selected representative kinase inhibitors derived from each aminopyridine precursor and compiled their performance data. The following tables summarize their inhibitory potency (IC50) and selectivity against various kinase targets.

Inhibitors Derived from 2-Aminopyridine

The 2-aminopyridine scaffold is a well-established motif in kinase inhibitor design. The amino group at the 2-position can form critical hydrogen bonds with the kinase hinge region.

Compound IDTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound A1 JAK2385-fold vs. JAK1, 76-fold vs. JAK3[1]
Compound A2 PI3Kδ30High selectivity for PI3Kδ isoform[2]
Compound A3 CDK846Favorable selectivity profile[3]
Compound A4 MAP4K4Potent, specific values not providedDevoid of time-dependent CYP3A4 inhibition[4]
Inhibitors Derived from 3-Aminopyridine

The 3-aminopyridine scaffold, particularly in the form of 3-aminopyridin-2-one, offers a distinct hydrogen bonding pattern and has been successfully employed to achieve high potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound B1 Itk7 (Ki)Good selectivity across kinases[5]
Inhibitors Derived from 4-Aminopyridine

The 4-aminopyridine scaffold has also been explored for kinase inhibition, often as part of a larger heterocyclic system.

Compound IDTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound C1 EGFR0.5 - 10Potent inhibition of EGFR autophosphorylation in cells (8-40 nM)[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions. However, these data provide a valuable snapshot of the potential of each scaffold.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The position of the amino group on the pyridine ring dictates the geometry of the inhibitor and its interactions within the ATP-binding pocket.

SAR_Comparison cluster_2AP 2-Aminopyridine Scaffold cluster_3AP 3-Aminopyridin-2-one Scaffold cluster_4AP 4-Aminopyridine Scaffold AP2 2-Aminopyridine Hinge2 Kinase Hinge Region AP2->Hinge2 Forms 2 H-bonds (Donor & Acceptor) R1_2 AP2->R1_2 Solvent Exposed Region R2_2 AP2->R2_2 Hydrophobic Pocket AP3 3-Aminopyridin-2-one Hinge3 Kinase Hinge Region AP3->Hinge3 Forms 3 H-bonds (2 Donors, 1 Acceptor) R1_3 AP3->R1_3 Selectivity Pocket AP4 4-Aminopyridine Hinge4 Kinase Hinge Region AP4->Hinge4 Forms 1 H-bond (Acceptor) R1_4 AP4->R1_4 Deep Hydrophobic Pocket

Caption: Comparative binding modes of aminopyridine scaffolds.

  • 2-Aminopyridine Derivatives: The exocyclic amino group and the endocyclic nitrogen atom can act as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond with the kinase hinge. This robust interaction provides a strong anchor for the inhibitor. Substitutions at the 3- and 5-positions are commonly explored to target hydrophobic and solvent-exposed regions, respectively, thereby influencing potency and selectivity.[7]

  • 3-Aminopyridin-2-one Derivatives: This scaffold offers a unique hydrogen bonding pattern, capable of forming up to three hydrogen bonds with the hinge region.[5] The 2-oxo group provides an additional hydrogen bond acceptor, while the 3-amino group acts as a donor. This tripartite interaction can lead to high-affinity binding. Functionalization at the 5-position has been shown to be critical for achieving selectivity over related kinases.[5]

  • 4-Aminopyridine Derivatives: In this scaffold, the pyridine nitrogen typically acts as the primary hydrogen bond acceptor with the hinge. The 4-amino group is often directed towards a deeper hydrophobic pocket, and substitutions on this amine are crucial for potency. The overall binding mode can differ significantly from the 2- and 3-amino isomers.

Pharmacokinetic Profiles: A Comparative Overview

The physicochemical properties of the aminopyridine precursors also influence the pharmacokinetic (PK) profiles of the resulting inhibitors.

PrecursorGeneral PK CharacteristicsConsiderations
2-Aminopyridine Generally good oral bioavailability and metabolic stability. However, some derivatives can exhibit time-dependent inhibition of CYP enzymes.[4]Careful optimization of substituents is necessary to mitigate CYP inhibition and improve permeability.[8]
3-Aminopyridine Can possess favorable physicochemical properties. The pyridinone motif can improve solubility.The overall lipophilicity of the molecule needs to be carefully balanced to ensure good absorption and distribution.
4-Aminopyridine Known to cross the blood-brain barrier.[9] Has a relatively short half-life in humans (3-4 hours).[10]The basicity of the 4-amino group can impact cell permeability and potential off-target effects.

Experimental Protocols: A Guide to Kinase Inhibition Assays

To enable researchers to validate and compare their own compounds, we provide detailed, step-by-step methodologies for key kinase inhibition assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.

Principle:

KinaseGlo_Principle Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Luciferase Luciferase ATP->Luciferase Remaining ATP Light Luminescent Signal Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Principle of the luminescence-based kinase assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Principle:

TRFRET_Principle cluster_KinaseReaction Kinase Reaction cluster_Detection TR-FRET Detection Kinase Kinase PhosphoSubstrate Phosphorylated Fluorescein-Substrate Kinase->PhosphoSubstrate FluoresceinSubstrate Fluorescein-labeled Substrate FluoresceinSubstrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate FRET TR-FRET Signal PhosphoSubstrate->FRET TerbiumAntibody Terbium-labeled Antibody TerbiumAntibody->FRET

Caption: Principle of the TR-FRET kinase assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a suitable microplate, add the test inhibitor or DMSO.

    • Add the kinase and the fluorescein-labeled substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time at room temperature.

  • Stop Reaction and Detection:

    • Add a solution containing EDTA (to stop the kinase reaction) and a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission/donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

Conclusion

The choice of aminopyridine precursor is a critical decision in the design of novel kinase inhibitors. Each scaffold offers a unique set of advantages and challenges in terms of synthesis, binding mode, and pharmacokinetic properties. 2-aminopyridines provide a robust and well-validated platform, while 3-aminopyridin-2-ones can offer enhanced binding affinity through additional hydrogen bonding. 4-aminopyridines present a different geometric arrangement that can be exploited to achieve novel selectivity profiles. By understanding the subtle yet significant differences between these precursors, researchers can make more informed decisions in their drug discovery efforts, ultimately accelerating the development of the next generation of targeted kinase inhibitors.

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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4,6-dimethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-4,6-dimethylnicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the scientific principles and practical execution of method validation, ensuring data integrity and regulatory compliance. We will delve into the nuances of experimental design, compare the performance of key analytical techniques, and provide actionable protocols grounded in authoritative guidelines.

The Imperative of Rigorous Analytical Method Validation

In pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by a vast dataset. The integrity of this data is paramount, and at its core lies the validation of the analytical methods used to generate it. For a novel class of compounds like this compound derivatives, which hold potential therapeutic value, establishing robust and reliable analytical methods is not merely a regulatory hurdle but a scientific necessity.

The validation process provides objective evidence that an analytical method is fit for its intended purpose.[1][2] This involves a systematic evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust for the quantitative determination of the active pharmaceutical ingredient (API), its impurities, or its concentration in a biological matrix.[3][4][5]

This guide is structured to provide a comparative analysis of suitable analytical techniques and a detailed walkthrough of the validation process, aligning with the harmonized principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][6][7]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of the this compound derivatives, the nature of the sample matrix, and the intended application of the method (e.g., potency assay, impurity profiling, pharmacokinetic studies). The two most prevalent and powerful techniques for the analysis of such polar, non-volatile compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]

Performance Characteristic High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Rationale for this compound Derivatives
Specificity/Selectivity Good. Relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.[5][10]Excellent. Provides structural information through mass-to-charge ratio (m/z) and fragmentation patterns, allowing for unambiguous identification even with co-eluting species.[8][11][12]The aminonicotinic acid scaffold may have multiple potential impurities and metabolites. The high specificity of LC-MS/MS is advantageous for resolving and identifying these.
Sensitivity (LOD/LOQ) Moderate. Typically in the low microgram to nanogram per milliliter range.[8]High. Can achieve picogram or even femtogram per milliliter levels, making it ideal for trace analysis.[8][13]For impurity analysis and pharmacokinetic studies where concentrations can be very low, LC-MS/MS is the superior choice.
Linearity & Range Excellent over a wide concentration range.Good, but can be more susceptible to matrix effects and detector saturation at high concentrations.Both techniques can provide excellent linearity within the required range for assay and impurity quantification with proper method development.
Accuracy & Precision High. Well-established and robust technique.[14]High. When matrix effects are controlled, it offers excellent accuracy and precision.[11][13]Both methods can meet the stringent accuracy and precision requirements of regulatory guidelines.
Robustness Generally high. Less sensitive to minor variations in mobile phase composition and temperature.[5]Moderate. Ionization efficiency can be sensitive to matrix components and mobile phase modifiers.HPLC-UV methods are often considered more "rugged" for routine quality control environments.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.HPLC-UV is a cost-effective option for routine assays where high sensitivity is not required. LC-MS/MS is justified for more demanding applications.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a structured process. The following workflow outlines the key stages and the parameters to be evaluated at each step.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Data Analysis & Statistical Evaluation E6->R1 R2 Validation Report R1->R2

Caption: A generalized workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10]

Experimental Protocol for Specificity (HPLC-UV):

  • Sample Preparation:

    • Prepare a solution of the this compound derivative reference standard.

    • Prepare a solution of a placebo (all formulation components except the API).

    • Prepare a spiked sample by adding the reference standard to the placebo.

    • Prepare solutions of known related substances and potential impurities.

    • Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis:

    • Inject each of the prepared solutions into the HPLC system.

  • Acceptance Criteria:

    • The peak for the this compound derivative in the spiked sample should be free from any co-eluting peaks from the placebo and known impurities.

    • The peak purity should be evaluated using a photodiode array (PDA) detector.

    • The method should be able to resolve the API peak from the peaks of degradation products in the stressed sample.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[3][15]

Experimental Protocol for Linearity:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[10][16]

Experimental Protocol for Accuracy:

  • Sample Preparation:

    • Prepare a placebo solution.

    • Spike the placebo with the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicate samples at each concentration level.

  • Analysis:

    • Analyze the spiked samples using the analytical method.

  • Data Analysis:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for the drug substance.[16]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

Experimental Protocol for Precision:

Precision_Protocol cluster_repeatability Repeatability (Intra-assay Precision) cluster_intermediate Intermediate Precision cluster_analysis Data Analysis R1 Same day R2 Same analyst R1->R2 R3 Same equipment R2->R3 R4 6 replicates at 100% concentration R3->R4 A1 Calculate RSD for repeatability R4->A1 A2 Calculate RSD for intermediate precision R4->A2 I1 Different days I2 Different analysts I1->I2 I1->A2 I3 Different equipment I2->I3 I2->A2 I3->A2

Caption: Experimental design for assessing precision.

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of the this compound derivative at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis:

    • Calculate the relative standard deviation (RSD) for the results from the repeatability and intermediate precision studies.

  • Acceptance Criteria:

    • The RSD should be within the limits specified in the validation protocol, typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Experimental Protocol for LOD and LOQ:

  • Approach 1: Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Approach 2: Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of blank samples and determine the standard deviation of the response.

    • Determine the slope of the calibration curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

      • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][14]

Experimental Protocol for Robustness:

  • Parameter Variation:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • For each parameter, define a small, deliberate variation (e.g., ±2% for mobile phase composition, ±0.1 for pH).

  • Analysis:

    • Analyze samples of the this compound derivative under the modified conditions.

  • Data Analysis:

    • Evaluate the impact of the variations on the analytical results (e.g., peak area, retention time, resolution).

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for accuracy and precision, demonstrating that the method is robust to minor variations.

Conclusion: Ensuring Data of the Highest Caliber

The validation of analytical methods for this compound derivatives is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory expectations, and the scientific rationale behind each experimental choice. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can establish a self-validating system that ensures the generation of trustworthy and reliable data.

This guide has provided a framework for comparing suitable analytical techniques and detailed protocols for executing a comprehensive validation study. Adherence to these principles will not only facilitate a smoother regulatory submission process but will also uphold the scientific integrity of the drug development program.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

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  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30).
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  • gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

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  • ResearchGate. (2025, August 5). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
  • ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
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Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-2-Amino-4,6-dimethylnicotinic-acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-4,6-dimethylnicotinic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower you with the knowledge to handle this and similar chemical compounds with confidence and integrity.

Hazard Assessment and Risk Mitigation

These related compounds are generally classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] Some are harmful if swallowed.[3][4] Therefore, we must operate under the precautionary principle and treat this compound as a hazardous substance.

Key Hazard Considerations:

Hazard CategoryPotential Risk & RationaleRecommended Precaution
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled, based on data for similar aminopyridine compounds.[3]Avoid creating dust. Handle only in well-ventilated areas or a chemical fume hood.[1][2] Do not eat, drink, or smoke when using.[4]
Skin & Eye Irritation Causes skin irritation and potentially serious eye irritation, a common characteristic of pyridinecarboxylic acids.[1][2][5]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
Environmental Hazard Potential to leach through soil and enter groundwater; may be harmful to aquatic life.[1][4]Do not allow the chemical or its waste to enter drains or the environment.[4][7]

All chemical waste must be managed in accordance with federal, state, and local regulations.[8] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards.[9][10]

Personal Protective Equipment (PPE) and Handling

Proper PPE is your primary line of defense against chemical exposure. The following should be considered mandatory when handling this compound in its solid form or in solution.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[5]

  • Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid reagents. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dust, especially outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[11]

  • Avoid actions that generate dust, such as vigorous scraping or pouring from a height.

  • Ensure eyewash stations and safety showers are readily accessible and unobstructed.[2]

Disposal Workflow: A Step-by-Step Protocol

Disposal procedures must be systematic and documented. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[12] Never dispose of this chemical down the sink or in regular trash.[13]

Step 1: Waste Segregation and Container Selection

Proper segregation prevents dangerous reactions and ensures compliant disposal.[14]

  • Designate a Waste Stream : this compound waste should be classified as non-halogenated solid organic waste .

  • Select an Appropriate Container :

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[15]

    • The container must be in good condition, with no cracks or leaks.

    • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[14]

  • Label the Container : The label must be clear and permanent. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date waste was first added to the container.

Step 2: Managing Different Forms of Waste

A. Unused or Expired Solid Chemical:

  • Carefully transfer the solid from its original container into the designated hazardous waste container.

  • Minimize dust generation during the transfer. Use a spatula or powder funnel if necessary.

  • Ensure the waste container is securely closed after the addition. Waste containers must remain closed at all times except when adding or removing waste.[12]

B. Contaminated Labware (e.g., weigh boats, gloves, wipes):

  • Place all solid waste items contaminated with the chemical, such as gloves, paper towels, and weigh boats, into the same designated solid hazardous waste container.

  • Do not mix this solid waste with liquid waste streams.

C. Rinsate from "Empty" Containers:

  • An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent like ethanol or acetone).

  • The resulting rinsate is now considered liquid hazardous waste. Collect all rinsate in a separate, properly labeled non-halogenated liquid organic waste container.

  • Once triple-rinsed, the original container can often be disposed of as regular trash after defacing all chemical labels.[12] However, confirm this procedure with your institution's EH&S department.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : The designated and labeled waste container must be stored in a Satellite Accumulation Area (SAA). This area must be at or near the point of generation (i.e., in the same lab where the waste was produced).[15]

  • Secondary Containment : Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[12]

  • Segregation : Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]

  • Accumulation Limits : Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[15]

Step 4: Arranging for Final Disposal
  • Contact EH&S : Once the waste container is full, or if it has been in the SAA for an extended period (often up to one year), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[14][15]

  • Documentation : Complete any required waste pickup forms or log entries accurately. This creates a paper trail essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Segregation & Collection cluster_storage Phase 3: Accumulation & Handoff start Start: Generate This compound waste assess_hazard Assess Hazards (Treat as Irritant, Harmful) start->assess_hazard don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe waste_type Identify Waste Form don_ppe->waste_type solid_waste Collect Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid container_rinse Triple-Rinse 'Empty' Container waste_type->container_rinse Container Residue label_solid Label 'Non-Halogenated Solid Waste' Container solid_waste->label_solid liquid_waste Collect Liquid Rinsate container_rinse->liquid_waste label_liquid Label 'Non-Halogenated Liquid Waste' Container liquid_waste->label_liquid store_saa Store in SAA with Secondary Containment label_solid->store_saa label_liquid->store_saa request_pickup Container Full? Request EH&S Pickup store_saa->request_pickup request_pickup->store_saa No end_process End: Waste Transferred to EH&S Custody request_pickup->end_process Yes

Caption: Disposal workflow for this compound.

References

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  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards . [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Complying with OSHA's Hazardous Waste Standards . Facilities Management Insights. [Link]

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  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . ASHP. [Link]

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Operational Guide: Personal Protective Equipment for Handling 2-Amino-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling of 2-Amino-4,6-dimethylnicotinic acid. As specific safety data for this compound is not extensively published, this protocol is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds including nicotinic acid, various aminopyridines, and other substituted nicotinic acids. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment Based on Surrogate Compound Analysis

The primary hazards associated with this compound are extrapolated from its core structures: the aminopyridine ring and the carboxylic acid group. Aminopyridine derivatives can exhibit significant toxicity, while nicotinic acid itself is a known irritant.[1][2][3] The compound is a solid, likely a powder, meaning dust inhalation is a primary exposure risk.

Analog Compound Primary Hazards Rationale for Comparison
Nicotinic Acid Causes serious eye irritation; potential for dust explosion with fine dust enrichment.[2][4][5][6]Shares the pyridine-3-carboxylic acid core structure.
2-Amino-4-methylpyridine Toxic if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage.[3]Shares the aminopyridine functional group, which can significantly increase toxicity.
2-Aminonicotinic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]A very close structural analog, differing only by the two methyl groups.
2-(2-Aminobenzoyl)pyridine Aminopyridine derivatives can be absorbed through the skin.[1]Provides general safety context for the aminopyridine class.

Based on this analysis, this compound must be handled as a substance that is, at a minimum, a severe eye irritant, a skin irritant, and harmful if inhaled or ingested.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense. Before any handling occurs, engineering and administrative controls must be in place to minimize exposure. This is a core principle of laboratory safety.[8]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Mandatory Personal Protective Equipment (PPE)

Consistent and correct use of PPE is non-negotiable. The following equipment must be worn for all procedures involving this compound.

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[1] A face shield must be worn over goggles during procedures with a high splash risk.Protects against splashes and airborne dust particles.[1] Nicotinic acid derivatives are known to cause serious eye irritation.[2][4][7]
Hand Protection Nitrile gloves are required.[9] Double-gloving is strongly recommended to prevent contamination transfer.[8][10]Provides a barrier against skin contact. Aminopyridines can be absorbed through the skin.[1] Gloves must be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-resistant lab coat worn fully buttoned over non-synthetic clothing.[1]Protects skin from accidental spills and splashes.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) is required if handling the solid compound outside of a certified chemical fume hood.[4][8]Prevents inhalation of fine dust particles, which may cause respiratory irritation or systemic toxicity.[7][11]
Footwear Closed-toe, closed-heel shoes constructed of a durable, chemical-resistant material.[1]Protects feet from spills and falling objects.[1]

Procedural Workflow: Safe Handling Protocol

This workflow ensures that safety is integrated into every step of the handling process, from preparation to cleanup.

Step 1: Pre-Operational Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Ensure all necessary equipment, solvents, and quenching agents are within the fume hood before introducing the compound.

  • Locate Safety Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.

Step 2: Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves (over cuff) d3->d4 Handling Chemical Handling (Inside Fume Hood) d4->Handling Proceed to work f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 Wash Wash Hands Thoroughly f4->Wash Handling->f1 Work complete

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Step 3: Handling the Compound
  • Containment: All manipulations of the solid compound (weighing, transferring) must be performed within a certified chemical fume hood to contain dust.

  • Minimize Dust: Use weighing paper or a tared container. Avoid scooping actions that could aerosolize the powder. Gently tap the spatula rather than scraping.

  • Dissolving: When adding the solid to a solvent, add it slowly to the vortex of the stirred liquid to prevent splashing.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

  • Spill Cleanup:

    • Small Spill (in fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and respiratory protection.[11]

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, wipes), weighing papers, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: All solutions containing the compound and the initial solvent rinse of any glassware must be collected in a sealed, properly labeled, and chemically resistant hazardous waste container.[13] Do not dispose of this chemical waste down the drain.[4]

  • Empty Containers: The original product container is considered hazardous waste. The first rinse of the container must be collected as hazardous waste.[13] Subsequent rinses can be managed according to your institution's policy. The label on the rinsed, empty container must be fully defaced or removed before disposal as solid waste.[13]

Store all waste containers in a designated Satellite Accumulation Area, ensuring they are sealed and within secondary containment.[14]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid.
  • CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Amino-4-methylpyridine.
  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet.
  • HIMEDIA. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-6-methylnicotinic acid.
  • OSHA/NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Apollo Scientific. (2023). 2-Amino-5-bromo-6-methyl-nicotinic acid - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminonicotinic acid.
  • Biosynth. (2022). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus.
  • (n.d.). MSDS of 2-aMino-6-chloro-nicotinic acid methyl ester.

Sources

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